molecular formula C9H7NO4 B1422702 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid CAS No. 34173-03-0

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

Cat. No.: B1422702
CAS No.: 34173-03-0
M. Wt: 193.16 g/mol
InChI Key: HBALLWSUQCOFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid is a benzoisoxazole derivative with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is of significant interest in pharmaceutical research and development, particularly in the study of novel therapeutic agents. It is structurally related to classes of compounds investigated for central nervous system activity. The benzoisoxazole scaffold is a recognized pharmacophore in medicinal chemistry. Researchers utilize this chemical as a critical synthetic intermediate or precursor in organic synthesis and route development for more complex molecules. For instance, it serves as a key building block in the synthesis and study of various zonisamide-related compounds and impurities . Zonisamide is a sulfonamide anticonvulsant used to treat epilepsy and Parkinson's disease symptoms . As such, this compound provides valuable insights for researchers working on the development and impurity profiling of similar pharmaceutical compounds. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. The typical purity available for this compound is 95% .

Properties

IUPAC Name

2-(5-hydroxy-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-1-2-8-6(3-5)7(10-14-8)4-9(12)13/h1-3,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBALLWSUQCOFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid (CAS 34173-03-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid, registered under CAS number 34173-03-0. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The guide delves into the compound's structural characteristics, physicochemical parameters, and potential therapeutic applications, with a particular focus on its relevance as a scaffold in medicinal chemistry. Furthermore, it outlines key aspects of its synthesis, analytical characterization, and safety profile, supported by references to authoritative scientific literature and patents.

Introduction: The Benzisoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The fusion of an isoxazole ring with a benzene ring gives rise to the benzisoxazole core, a structure that has garnered significant interest in the pursuit of novel therapeutic agents. Benzisoxazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The specific compound of interest, this compound, incorporates this key benzisoxazole core, functionalized with a hydroxyl group and an acetic acid moiety, suggesting its potential for diverse biological interactions and as a versatile building block in the synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34173-03-0[1]
Molecular Formula C₉H₇NO₄[2]
Molecular Weight 193.16 g/mol [2]
Appearance Solid-
Boiling Point (Predicted) 460.6 ± 30.0 °C[2]
Density (Predicted) 1.539 ± 0.06 g/cm³[3]
pKa (Predicted) 3.65 ± 0.30[2]

Synthesis and Characterization

The synthesis of benzisoxazole derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a substituted 2-aminophenol with a suitable carbonyl compound. The synthesis of isoxazole rings often utilizes 1,3-dipolar cycloaddition reactions.

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic strategy can be conceptualized based on established methods for analogous compounds.

Conceptual_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product Substituted_Phenol Substituted Phenol (e.g., with protected hydroxyl and acetyl groups) Oxime Oxime Intermediate Substituted_Phenol->Oxime Reaction with Hydroxylamine Hydroxylamine Hydroxylamine Benzisoxazole_Core Benzisoxazole Core Formation Oxime->Benzisoxazole_Core Intramolecular Cyclization Final_Compound This compound Benzisoxazole_Core->Final_Compound Functional Group Manipulation (e.g., deprotection, side chain introduction)

Caption: Conceptual synthetic pathway for this compound.

Characterization of the final compound would typically involve a suite of analytical techniques to confirm its identity and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the hydroxyl (O-H stretch), carboxylic acid (C=O and O-H stretches), and the C=N and C-O bonds within the benzisoxazole ring system.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Potential Applications in Drug Development and Research

The structural features of this compound suggest its potential as a valuable molecule in drug discovery and chemical biology.

As a Scaffold for Novel Therapeutics

The benzisoxazole core is a versatile starting point for the synthesis of compound libraries. The hydroxyl and carboxylic acid functional groups provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

D-Amino Acid Oxidase (DAAO) Inhibition

A Russian patent discloses benzo[d]isoxazole derivatives as inhibitors of D-amino acid oxidase (DAAO).[4] DAAO is an enzyme that degrades D-serine, a co-agonist at the NMDA receptor in the brain. Inhibition of DAAO has been proposed as a therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by enhancing NMDA receptor function. The structural similarity of this compound to the compounds mentioned in the patent suggests it could be investigated for similar activity.

DAAO_Inhibition_Hypothesis Compound This compound DAAO D-Amino Acid Oxidase (DAAO) Compound->DAAO Inhibits D_Serine D-Serine Degradation DAAO->D_Serine Catalyzes NMDA_Receptor NMDA Receptor Co-agonism D_Serine->NMDA_Receptor Enhances Therapeutic_Effect Potential Therapeutic Effect in Neurological Disorders NMDA_Receptor->Therapeutic_Effect Leads to

Caption: Hypothesized mechanism of action via DAAO inhibition.

Other Potential Biological Activities

The broader class of isoxazole and benzoxazole derivatives has been associated with a wide array of biological activities. These include:

  • Antimicrobial Activity: Various isoxazole-containing compounds have demonstrated efficacy against bacterial and fungal pathogens.[5]

  • Anti-inflammatory Activity: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Certain benzoxazole derivatives have been investigated for their potential as anticancer agents.

Further research is warranted to explore the specific biological profile of this compound.

Safety and Handling

Based on available safety data for structurally related compounds, this compound should be handled with care in a laboratory setting.

Hazard Statements:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, such as a fume hood.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound (CAS 34173-03-0) is a promising chemical entity with a foundation in the medicinally relevant benzisoxazole scaffold. While comprehensive experimental data for this specific molecule is somewhat limited in the public domain, its structural characteristics and the known biological activities of related compounds suggest its potential as a valuable tool for researchers in drug discovery and chemical biology. The presence of versatile functional groups makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroscience. Further investigation into its synthesis, biological activity, and safety profile is encouraged to fully unlock its potential.

References

An In-Depth Technical Guide to the Predicted Mechanism of Action of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid: A Structure-Based Rationale

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for the compound 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid (CAS No. 34173-03-0). In the absence of direct, published mechanistic studies for this specific molecule, this document leverages a structure-based rationale, drawing from extensive literature on the bioactivity of the benzisoxazole scaffold and related isoxazole derivatives. The central hypothesis posits that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes, a mechanism characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs). We will deconstruct the molecule's structural features, present supporting evidence from analogous compounds, and provide detailed experimental workflows for validating this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.

Introduction: The Benzisoxazole Scaffold as a Privileged Structure

The compound this compound is a heterocyclic molecule built upon a benzo[d]isoxazole core. The benzisoxazole ring system is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticonvulsant properties.[1][2]

The structure of this compound is particularly noteworthy for its inclusion of an acetic acid moiety attached at the 3-position of the isoxazole ring. This feature is a classic hallmark of numerous NSAIDs (e.g., Indomethacin, Diclofenac), which are known to exert their therapeutic effects through the inhibition of cyclooxygenase enzymes. This strong structural analogy forms the basis of the primary hypothesis explored in this guide.

Central Hypothesis: Based on its structural features, this compound is predicted to function as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the biosynthesis of pro-inflammatory prostaglandins.

Part 1: The Cyclooxygenase (COX) Inhibition Hypothesis

A Structural Rationale

The prediction of COX inhibition is not arbitrary; it is based on the molecule's ability to mimic the natural substrate of the COX enzymes, arachidonic acid.

  • The Acetic Acid Moiety: The terminal carboxylic acid group of the compound is electronically and structurally analogous to the carboxylate of arachidonic acid. This group is critical for anchoring the ligand within the hydrophilic, arginine-rich active site of both COX-1 and COX-2 (specifically at Arg-120).

  • The Heterocyclic Core: The rigid, planar benzo[d]isoxazole scaffold serves a similar function to the folded aliphatic chain of arachidonic acid, positioning the molecule correctly within the hydrophobic channel of the enzyme's active site. The specific substitutions and geometry of this core are key determinants of potency and, crucially, selectivity between the COX-1 and COX-2 isoforms.

Supporting Evidence from Analogous Isoxazole Derivatives

While direct data for the title compound is unavailable, the broader class of isoxazole-based molecules has been extensively studied, with numerous reports confirming their activity as potent COX inhibitors.[3][4][5] This body of research provides strong circumstantial evidence for our hypothesis. For instance, studies on various isoxazole-carboxamide derivatives have demonstrated potent, low-nanomolar inhibition of COX enzymes, with some compounds showing significant selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[4]

Compound Class Target Reported Potency (IC₅₀) Selectivity Index (SI) Reference
Isoxazole-Carboxamide DerivativesCOX-164 nM - >10 µMVaries (e.g., 4.63)[4]
Isoxazole-Carboxamide DerivativesCOX-213 nM - >10 µMVaries (e.g., 20.7)[4]
Dihydropyrimidinone-IsoxazolesCOX-20.55 µM - 5.23 µMVaries (e.g., up to 115)[5]

Table 1: Reported COX inhibitory activities for various isoxazole-based compound series. This data illustrates the established potential of the isoxazole scaffold in designing potent and selective COX inhibitors.

The Modulated Signaling Pathway

The primary consequence of COX inhibition is the disruption of the arachidonic acid cascade. This pathway is fundamental to the inflammatory response. By blocking the cyclooxygenase step, the production of key inflammatory mediators is halted.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa Catalyzes Liberation cox_enzymes COX-1 / COX-2 aa->cox_enzymes pgh2 Prostaglandin H₂ (PGH₂) cox_enzymes->pgh2 Catalyzes Oxygenation target_compound This compound target_compound->cox_enzymes INHIBITS downstream Prostaglandins (PGE₂, PGI₂, etc.) Thromboxane A₂ pgh2->downstream inflammation Inflammation Pain Fever downstream->inflammation Mediate Experimental_Workflow start Compound Acquisition (CAS 34173-03-0) step1 Step 1: In Vitro COX Inhibition Assay start->step1 data1 Determine IC₅₀ values for COX-1 and COX-2 step1->data1 decision1 Is IC₅₀ < 10 µM? data1->decision1 step2 Step 2: Cell-Based PGE₂ Production Assay decision1->step2 Yes stop Hypothesis Not Supported decision1->stop No data2 Measure inhibition of LPS-induced PGE₂ step2->data2 step3 Step 3: In Vivo Model (e.g., Carrageenan Paw Edema) data2->step3 end Hypothesis Supported: Compound is a COX-Inhibiting Anti-inflammatory Agent step3->end

References

An In-Depth Technical Guide on the Biological Activity of (5-Hydroxy-1,2-benzoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this versatile ring system have been extensively investigated and have shown promise as anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents.[2][3][4] Notably, the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen contain a benzoxazole moiety, highlighting the potential of this chemical class in modulating inflammatory pathways.[5] This guide focuses on a specific derivative, (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid, providing a comprehensive overview of its anticipated biological activities, plausible mechanisms of action, and detailed experimental protocols for its evaluation, based on established knowledge of structurally related analogues.

Synthetic Strategy: A Plausible Route to (5-Hydroxy-1,2-benzoxazol-3-yl)acetic acid

Synthetic_Pathway Synthetic Pathway for (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid A 4-Hydroxy-2-nitrophenol B Methyl (4-hydroxy-2-nitrophenyl)acetate A->B 1. Esterification (e.g., with methyl chloroacetate) C Methyl (2-amino-4-hydroxyphenyl)acetate B->C 2. Reduction of nitro group (e.g., SnCl2/HCl or H2/Pd-C) D Methyl (5-hydroxy-1,2-benzoxazol-3-yl)acetate C->D 3. Cyclization (e.g., with sodium nitrite in acidic medium) E (5-Hydroxy-1,2-benzoxazol-3-yl)acetic acid D->E 4. Hydrolysis (e.g., NaOH or LiOH)

Caption: A proposed synthetic pathway for (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid.

This proposed synthesis begins with the esterification of 4-hydroxy-2-nitrophenol, followed by the reduction of the nitro group to an amine. The resulting ortho-aminophenol derivative can then undergo cyclization to form the 1,2-benzoxazole ring system. Finally, hydrolysis of the methyl ester yields the desired carboxylic acid.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive research into structurally similar compounds, particularly (2-benzoxazolone-3-yl)acetic acid derivatives, (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid is anticipated to exhibit significant anti-inflammatory and analgesic properties.[8]

Anti-inflammatory Activity

The primary mechanism of action for many benzoxazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[8] It is hypothesized that (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid will act as a COX inhibitor. The presence of the acetic acid moiety is a common feature in many NSAIDs and is crucial for their interaction with the active site of COX enzymes.

COX_Inhibition_Pathway Proposed Anti-inflammatory Mechanism of Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., tissue injury, pathogens) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid Target_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Analgesic Activity

The analgesic effects of this compound are likely to be closely linked to its anti-inflammatory properties. By inhibiting prostaglandin synthesis, (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid would reduce the sensitization of peripheral nociceptors to inflammatory mediators such as bradykinin and histamine, thereby alleviating pain. Some benzoxazolone derivatives have demonstrated potent anti-nociceptive activity in various animal models.[8][9]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid, a series of in vitro and in vivo assays are recommended. The following protocols are adapted from standard methodologies used for the evaluation of anti-inflammatory and analgesic agents.[9][10]

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and a reducing agent like glutathione.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme at various concentrations for a defined period (e.g., 15 minutes at 25°C).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (concentration required for 50% inhibition) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of the test compound in a rat model of acute inflammation.[9]

Methodology:

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into several groups: control (vehicle), standard drug (e.g., indomethacin), and test compound at different doses.

  • Compound Administration: The test compound and standard drug are administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of the test compound in a mouse model.

Methodology:

  • Animal Model: Swiss albino mice (20-25 g) are used.

  • Grouping: Similar to the anti-inflammatory assay, animals are divided into control, standard (e.g., aspirin), and test compound groups.

  • Compound Administration: The compounds are administered 30 minutes before the induction of writhing.

  • Induction of Writhing: 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated for each group compared to the control group.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity data for some (2-benzoxazolone-3-yl)acetic acid derivatives, which can serve as a benchmark for the expected potency of (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid.

Compound IDStructureAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)Reference
5c 4-[2-(6-Benzoyl-2-benzoxazolone-3-yl)acetyl]morpholine45.368.2[8]
5d 4-{2-[6-(2-chloro-benzoyl)-2-benzoxazolone-3-yl]acetyl}morpholine52.175.4[8]
5f 1-[2-(5-chloro-2-benzoxazolone-3-yl)acetyl]pyrrolidine38.782.1[8]
5m N,N-diethyl-2-(2-benzothiazolone-3-yl)acetamide49.879.5[8]

Note: The presented data is for structurally related compounds and should be used as a predictive guide for the potential activity of (5-hydroxy-1,2-benzoxazol-3-yl)acetic acid.

Conclusion and Future Directions

(5-Hydroxy-1,2-benzoxazol-3-yl)acetic acid represents a promising lead structure for the development of novel anti-inflammatory and analgesic agents. The established pharmacological profile of the benzoxazole scaffold, coupled with the presence of the acetic acid moiety, strongly suggests a mechanism of action involving COX inhibition. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its biological activity. Further studies should focus on the synthesis and in-depth pharmacological characterization of this specific compound, including its COX-1/COX-2 selectivity profile, to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid is a heterocyclic compound belonging to the benzisoxazole class of molecules. While specific research on this particular derivative is limited in publicly available literature, the benzisoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway based on established methodologies for related compounds, and an exploration of its potential therapeutic applications. The insights presented herein are extrapolated from extensive research on analogous benzisoxazole derivatives and are intended to serve as a foundational resource for researchers interested in the exploration and development of this and similar molecules.

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole ring system, an aromatic bicyclic structure composed of a benzene ring fused to an isoxazole ring, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[3][4] Derivatives of benzisoxazole have been successfully developed into drugs with applications as antipsychotics, anticonvulsants, anti-inflammatory agents, and antimicrobials.[2][5] The versatility of the benzisoxazole scaffold lies in its amenability to substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a hydroxyl group at the 5-position and an acetic acid moiety at the 3-position, as in the case of this compound, is anticipated to confer specific biological activities, potentially in the realm of anti-inflammatory or analgesic agents, drawing parallels with other acetic acid-bearing heterocyclic compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 34173-03-0Internal Database
Molecular Formula C₉H₇NO₄Internal Database
Molecular Weight 193.16 g/mol Internal Database
Appearance Predicted to be a solid
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5, while the phenolic proton will have a pKa around 9-10.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be extrapolated from the well-documented synthesis of the parent compound, 1,2-benzisoxazole-3-acetic acid, which often utilizes 4-hydroxycoumarin as a starting material.[6]

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 6-Hydroxy-4-hydroxycoumarin

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

  • Ethanol

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-hydroxy-4-hydroxycoumarin in an aqueous solution of sodium hydroxide.

  • Addition of Hydroxylamine: To the stirred solution, add an aqueous solution of hydroxylamine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After completion of the reaction, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Precipitation and Filtration: The product, this compound, is expected to precipitate out of the acidic solution. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic impurities. Dry the product under vacuum to obtain the final compound.

  • Recrystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-Hydroxy-4-hydroxycoumarin 6-Hydroxy-4-hydroxycoumarin Reaction Reaction Mixture 6-Hydroxy-4-hydroxycoumarin->Reaction 1. Dissolve Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction 2. Add NaOH NaOH NaOH->Reaction This compound This compound Reflux Reflux Reaction->Reflux 3. Heat Acidification Acidification Reflux->Acidification 4. Cool & Acidify (HCl) Precipitation Precipitation Acidification->Precipitation 5. Precipitate Precipitation->this compound 6. Filter & Dry

Proposed synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

The biological activities of this compound have not been explicitly reported. However, based on the known pharmacology of structurally similar benzisoxazole and isoxazole derivatives, several potential therapeutic applications can be hypothesized.

Anti-inflammatory and Analgesic Activity (Cyclooxygenase Inhibition)

A significant body of research has focused on isoxazole and benzisoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3] The presence of the acetic acid moiety in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit inhibitory activity against COX-1 and/or COX-2, thereby possessing anti-inflammatory and analgesic properties.

COX_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_enzyme Enzymatic Cascade cluster_compound Potential Inhibition cluster_response Physiological Response Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Target Compound This compound Target Compound->COX-1 / COX-2 Inhibition

Hypothesized mechanism of anti-inflammatory action.
Antimicrobial Activity

Various benzisoxazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The specific substitution pattern of this compound may confer antimicrobial properties, making it a candidate for further investigation in the development of new anti-infective agents.

Anticancer Activity

The benzisoxazole scaffold is present in several compounds that have been investigated for their anticancer properties.[2][5] These derivatives can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for tumor growth. The hydroxyl and carboxylic acid functional groups on the target molecule could potentially interact with key residues in the active sites of cancer-related enzymes or receptors.

Antipsychotic and Neurological Applications

Certain 3-substituted benzisoxazole derivatives are known to exhibit antipsychotic activity, primarily through their interaction with dopamine and serotonin receptors.[2] While the acetic acid moiety is less common in this class of drugs, the core benzisoxazole structure suggests that neurological applications should not be entirely ruled out without experimental validation.

Future Research Directions

The field of benzisoxazole research is vibrant and continues to yield promising therapeutic candidates. For this compound, the following research avenues are recommended:

  • Confirmation of Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the resulting compound thoroughly characterized using modern analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

  • In Vitro Biological Screening: The compound should be screened against a panel of biological targets to identify its primary mechanism of action. This should include assays for COX-1/COX-2 inhibition, antimicrobial activity against a broad spectrum of pathogens, and cytotoxicity against various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the hydroxyl and acetic acid groups, as well as substitutions on the benzene ring, would provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

Conclusion

This compound represents an under-explored molecule within the pharmacologically significant class of benzisoxazoles. Based on the extensive literature on related compounds, it holds potential as a therapeutic agent, particularly in the areas of inflammation and infectious diseases. This technical guide, by providing a proposed synthesis and outlining potential biological activities, aims to stimulate further research into this and similar derivatives, ultimately contributing to the discovery of novel and effective medicines.

References

The Advent of a Privileged Scaffold: A Technical History of Benzisoxazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The benzisoxazole nucleus represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the discovery and history of a specific, yet significant, class within this family: the benzisoxazole acetic acid derivatives. From their early synthesis to their evaluation as potent anti-inflammatory agents, this document traces the scientific journey that established their place in drug discovery. We will explore the foundational synthetic methodologies, the elucidation of their mechanism of action, and the critical structure-activity relationships that have guided the development of analogues. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in experimental evidence and historical context.

Introduction: The Emergence of a Versatile Heterocycle

The story of benzisoxazole acetic acid derivatives is rooted in the broader exploration of heterocyclic compounds as pharmacophores. The fusion of a benzene ring and an isoxazole ring creates the 1,2-benzisoxazole scaffold, a structure that has proven to be a fertile ground for the discovery of a diverse range of bioactive molecules. Functionalized benzisoxazoles have found applications as antipsychotics (e.g., risperidone, paliperidone), anticonvulsants (e.g., zonisamide), and agents targeting various other biological pathways.

While the benzisoxazole core itself was known, the specific exploration of its acetic acid derivatives as anti-inflammatory agents appears to have been a nuanced development, paralleling the intensive search for novel non-steroidal anti-inflammatory drugs (NSAIDs) in the latter half of the 20th century. This guide will illuminate the key milestones in the synthesis and biological evaluation of 1,2-benzisoxazole-3-acetic acid and its analogues.

Foundational Synthesis: From Coumarin to a Novel Scaffold

The pioneering work in the synthesis of 1,2-benzisoxazole-3-acetic acid laid the groundwork for all subsequent investigations into its therapeutic potential. An elegant and efficient method was developed that utilized a readily available starting material: 4-hydroxycoumarin.

The Ring Transformation of 4-Hydroxycoumarin

A key breakthrough in the synthesis of 1,2-benzisoxazole-3-acetic acid was the discovery of a process involving the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base. This reaction represents a clever molecular rearrangement where the coumarin ring system is opened and reclosed to form the desired benzisoxazole ring with a pendant acetic acid group.

Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-acetic Acid

  • Reaction Setup: To a suitable reaction vessel, add 4-hydroxycoumarin and an aqueous solution of hydroxylamine hydrochloride.

  • Basification: Add a 10% sodium hydroxide solution to the mixture until the pH is approximately 5.0.

  • Reaction Initiation: Warm the reaction mass to 40°C and maintain the temperature between 40-45°C.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography) until completion, which typically occurs within 12 hours.

  • Workup: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Cool the mixture to 0-5°C, maintain for one hour, then isolate the precipitated 1,2-benzisoxazole-3-acetic acid by filtration. Wash the solid with cold water and dry.

This process provides a scalable and economical route to the core scaffold, enabling further derivatization and biological evaluation.

Mechanism of Action: Inhibition of the Inflammatory Cascade

The anti-inflammatory effects of benzisoxazole acetic acid derivatives are attributed to their role as inhibitors of cyclooxygenase (COX) enzymes.[1][2] This mechanism is shared with other non-steroidal anti-inflammatory drugs (NSAIDs).[3]

The Cyclooxygenase (COX) Pathway

Inflammation, pain, and fever are mediated by a class of lipid signaling molecules called prostaglandins.[4][5] The synthesis of prostaglandins is initiated from arachidonic acid, which is released from cell membranes by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes.[6] PGH2 is a pivotal intermediate that is further metabolized by various synthases to produce a range of prostaglandins and thromboxanes, each with specific biological functions.[7]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the protective lining of the stomach and supporting kidney function.

  • COX-2: This isoform is typically present at low levels in healthy tissue but is significantly upregulated by inflammatory stimuli, such as cytokines and pathogens.[1] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.

Selective vs. Non-Selective COX Inhibition

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely a consequence of inhibiting the protective functions of COX-1.[1] This has led to the development of NSAIDs with varying degrees of selectivity for COX-2 over COX-1.

Benzisoxazole acetic acid derivatives, as a class of NSAIDs, are believed to exert their anti-inflammatory effects by inhibiting both COX-1 and COX-2 to varying extents. The specific selectivity profile of a given derivative will influence its therapeutic window and side-effect profile.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PLA2->AA PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Function Prostaglandins->GI_Protection NSAIDs Benzisoxazole Acetic Acid Derivatives (NSAIDs) NSAIDs->COX Inhibition

Figure 1: The Arachidonic Acid Cascade and the Site of Action of Benzisoxazole Acetic Acid Derivatives.

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of the benzisoxazole acetic acid scaffold has been optimized through systematic modifications of its structure to enhance anti-inflammatory activity and improve the safety profile. The following table summarizes key SAR findings from various studies on benzisoxazole derivatives and related compounds with anti-inflammatory properties.

Compound/DerivativeModificationIn Vitro/In Vivo ActivityReference
1,2-Benzisoxazole-3-acetic acid Parent CompoundFound to be significantly less active as a plant hormone (auxin) compared to indole-3-acetic acid, suggesting a different biological activity profile.
Substituted 3-(4-piperidinyl)-1,2-benzisoxazoles Introduction of a piperidinyl group at the 3-position.Many of these derivatives, such as risperidone, exhibit potent antipsychotic activity by targeting dopamine and serotonin receptors.
Substituted 2-benzoxazolone-3-yl acetic acid derivatives Isomeric benzoxazolone core with various substitutions.Certain derivatives displayed significant anti-inflammatory and analgesic activities in animal models.[4]
Substituted 2-aryl-benzoxazole derivatives Aryl group at the 2-position of the isomeric benzoxazole ring.Showed significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.[7]

Note: Direct comparative anti-inflammatory data for a series of 1,2-benzisoxazole-3-acetic acid derivatives is limited in the currently available literature. The data presented for related structures provides insights into the broader SAR of this class of compounds.

Conclusion and Future Directions

The discovery and development of benzisoxazole acetic acid derivatives represent a significant contribution to the field of medicinal chemistry. The elegant synthesis from 4-hydroxycoumarin provided a practical route to this versatile scaffold, enabling the exploration of its therapeutic potential. While the initial focus of many benzisoxazole derivatives has been on central nervous system disorders, the structural similarities to known NSAIDs and emerging evidence of anti-inflammatory activity suggest that this class of compounds warrants further investigation for the treatment of inflammatory conditions.

Future research should focus on:

  • Comprehensive SAR studies: A systematic investigation of substitutions on both the benzene and acetic acid moieties of the 1,2-benzisoxazole-3-acetic acid core is needed to delineate a clear SAR for anti-inflammatory activity.

  • COX-1/COX-2 selectivity profiling: Determining the selectivity of these derivatives for the COX isoforms is crucial for predicting their therapeutic index and potential for gastrointestinal side effects.

  • Exploration of novel mechanisms: While COX inhibition is the most likely mechanism of action, the unique electronic and structural features of the benzisoxazole ring may confer additional, novel anti-inflammatory properties that warrant investigation.

The rich history and proven therapeutic value of the benzisoxazole scaffold, combined with the foundational work on its acetic acid derivatives, provide a strong rationale for continued research and development in this promising area of drug discovery.

References

A Technical Guide to Identifying and Validating Therapeutic Targets for 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] This technical guide provides a comprehensive framework for identifying and validating potential therapeutic targets for the novel compound, 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid. While direct biological data on this specific molecule is limited[3][4][5][6], this paper will extrapolate from the known pharmacology of structurally related benzisoxazole derivatives to hypothesize primary and secondary target classes. Furthermore, a detailed, field-proven experimental workflow is presented to systematically validate these hypothesized targets, encompassing in vitro biochemical and cell-based assays, target engagement studies, and preclinical in vivo models. This guide is intended to serve as a strategic roadmap for researchers and drug development professionals initiating a target identification and validation campaign for this promising compound.

Introduction: The Therapeutic Precedent of the Benzisoxazole Scaffold

The benzisoxazole ring system is a cornerstone of modern pharmacotherapy, most notably in the treatment of central nervous system (CNS) disorders.[7] Approved atypical antipsychotics such as risperidone, paliperidone, and iloperidone feature this core structure and exert their therapeutic effects primarily through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8][9] This dual-receptor blockade is a hallmark of atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to conventional agents.[8][10]

Beyond the CNS, the benzisoxazole scaffold has demonstrated a remarkable diversity of biological activities, including:

  • Anticonvulsant effects , as seen with the drug zonisamide.[1][9]

  • Anti-inflammatory and analgesic properties .[1][11]

  • Antimicrobial and antifungal activities .[1][12]

  • Anticancer potential , with some derivatives showing inhibitory effects on heat shock protein 90 (Hsp90) or acting as Bromodomain and Extra-Terminal (BET) inhibitors.[13][14]

  • Acetylcholinesterase (AChE) inhibition , suggesting potential applications in Alzheimer's disease.[15]

This broad pharmacological profile underscores the versatility of the benzisoxazole moiety and provides a strong rationale for investigating the therapeutic potential of novel derivatives like this compound.[1][11]

Structural Rationale and Hypothesized Target Classes

The structure of this compound presents two key functionalities that inform the prioritization of potential therapeutic targets: the benzisoxazole core and the acetic acid side chain.

  • Benzisoxazole Core: This moiety provides the foundational pharmacophore, likely to interact with targets common to other benzisoxazole derivatives. The 5-hydroxy group may offer an additional hydrogen bonding opportunity within a target's binding site, potentially influencing affinity and selectivity.

  • Acetic Acid Side Chain: The presence of a carboxylic acid group is significant. It can act as a key binding feature for certain receptors or enzyme active sites. Furthermore, the acetic acid moiety can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile.[16][17] It is also a common feature in the synthesis of various pharmaceutical compounds.[18]

Based on this structural analysis and the known pharmacology of the benzisoxazole class, the following target families are proposed for initial investigation:

Table 1: Hypothesized Therapeutic Target Classes

Target Class Specific Examples Rationale / Disease Area Supporting Evidence
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors (D2, D3), Serotonin Receptors (5-HT2A, 5-HT1A)Schizophrenia, Bipolar Disorder, DepressionThe primary mechanism of approved antipsychotics like Risperidone.[8][19]
Enzymes Acetylcholinesterase (AChE), Cyclooxygenases (COX-1/2), KinasesAlzheimer's Disease, Inflammation, OncologyKnown activities of other benzisoxazole derivatives.[1][7][15]
Ion Channels Voltage-gated sodium channels, Calcium channelsEpilepsy, Neuropathic PainMechanism of anticonvulsants like Zonisamide.[1]
Chaperone Proteins Heat Shock Protein 90 (Hsp90)OncologyEmerging target for benzisoxazole-based anticancer agents.[13]

Experimental Workflow for Target Identification and Validation

A hierarchical and iterative approach is essential for robust target identification and validation. The following workflow outlines a logical progression from broad, high-throughput screening to specific, in-depth validation.

G cluster_0 Phase 1: Broad Phenotypic & Target-Based Screening cluster_1 Phase 2: Hit Confirmation & Initial Validation cluster_2 Phase 3: Target Engagement & Mechanism of Action cluster_3 Phase 4: In Vivo Proof-of-Concept A High-Throughput Phenotypic Screening (e.g., Cell Viability, Cytokine Release) C Dose-Response Assays (IC50/EC50 Determination) A->C B Broad Target-Based Screening (e.g., GPCR Panel, Kinase Panel) B->C D Orthogonal Assays (Biochemical vs. Cell-Based) C->D E Initial Selectivity Profiling D->E F Cellular Thermal Shift Assay (CETSA) E->F G Target Knockdown/Knockout Studies (siRNA, CRISPR) F->G H Downstream Signaling Pathway Analysis (Western Blot, qPCR) G->H I Pharmacokinetic (PK) Profiling H->I J Animal Models of Disease (e.g., Behavioral models, Xenograft models) I->J K Target Engagement Biomarkers J->K

Caption: A multi-phased workflow for target identification and validation.

Phase 1: Broad Screening

Objective: To cast a wide net and identify initial areas of biological activity.

Protocol 1: Broad Kinase Panel Screening (e.g., 400+ Kinases)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to maximize the chances of detecting activity.

  • Assay Principle: Utilize a radiometric or fluorescence-based assay format. A common method is the measurement of ATP consumption or the phosphorylation of a substrate peptide.

  • Execution: The compound is incubated with each kinase, a substrate, and ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Data Analysis: Kinase activity is measured, and the percent inhibition relative to a DMSO control is calculated. A "hit" is typically defined as >50% inhibition.

Rationale: Kinases are a well-validated class of drug targets, particularly in oncology and inflammation.[7] A broad panel screen provides an efficient way to identify potential kinase targets.

Protocol 2: GPCR Binding Panel (e.g., SafetyScreen44™ Panel)

  • Assay Principle: Competitive radioligand binding assays are the gold standard. The test compound is incubated with a cell membrane preparation expressing the target GPCR and a radiolabeled ligand with known affinity for the receptor.

  • Execution: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

  • Data Analysis: Results are expressed as the percent inhibition of radioligand binding. Significant inhibition (>50%) at a concentration of 10 µM warrants further investigation.

Rationale: Given the prevalence of GPCR targets for approved benzisoxazole drugs, this panel is crucial for identifying potential CNS activity.[8][19]

Phase 2: Hit Confirmation and Initial Validation

Objective: To confirm the activity of initial hits and establish a preliminary structure-activity relationship.

Protocol 3: IC50/EC50 Determination in a Cell-Based Assay

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for a kinase hit, or a cell line overexpressing a specific GPCR).

  • Compound Titration: Prepare a serial dilution of the compound, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Treat the cells with the compound dilutions for a relevant time period (e.g., 24-72 hours).

  • Endpoint Measurement: Measure a relevant cellular endpoint. For a kinase target, this could be inhibition of proliferation (e.g., using a CellTiter-Glo® assay). For a GPCR, it could be a second messenger readout (e.g., cAMP or calcium flux).

  • Data Analysis: Plot the percent effect against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

Rationale: Cell-based assays provide a more physiologically relevant context than biochemical assays and are a critical step in validating a hit.

Phase 3: Target Engagement and Mechanism of Action

Objective: To confirm that the compound directly interacts with the hypothesized target in a cellular context and to understand its downstream effects.

G A Intact Cells Treated with Compound B Heating to Induce Thermal Denaturation A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins (Centrifugation) C->D E Quantification of Soluble Target Protein (e.g., Western Blot, Mass Spec) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand (the drug) to its target protein often increases the thermal stability of the protein.

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: A "thermal shift" (an increase in the melting temperature of the protein) in the compound-treated group compared to the vehicle group indicates direct target engagement.

Rationale: CETSA is a powerful method for confirming target engagement in a physiological setting without the need for compound modification.

Phase 4: In Vivo Proof-of-Concept

Objective: To demonstrate the therapeutic efficacy of the compound in a relevant animal model of disease.

Protocol 5: Murine Xenograft Model for an Anticancer Target

  • Cell Implantation: Implant human cancer cells (identified as sensitive in Phase 2) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the animals into vehicle and treatment groups. Administer the compound via a clinically relevant route (e.g., oral gavage) at one or more dose levels.

  • Efficacy Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., measuring the phosphorylation of a downstream substrate of the target kinase).

Rationale: In vivo efficacy studies are the ultimate preclinical validation of a therapeutic target and are essential for progressing a compound toward clinical development.

Conclusion and Future Directions

The benzisoxazole scaffold is a rich source of pharmacologically active compounds.[1][2] this compound, by virtue of its structural features, holds considerable promise for interacting with a range of therapeutically relevant targets. The systematic, multi-phased approach outlined in this guide, progressing from broad screening to in vivo validation, provides a robust framework for elucidating its mechanism of action and identifying its therapeutic potential. Future work should focus on a comprehensive screening cascade, followed by rigorous hit-to-lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a new generation of benzisoxazole-based therapeutics.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid is a heterocyclic compound belonging to the benzisoxazole class. Molecules within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] The benzisoxazole scaffold is a key pharmacophore in a range of therapeutic agents, including antipsychotics and anticonvulsants.[1][2] Given the prevalence of this core structure in drug design, a thorough understanding of the safety, toxicity, and handling profile of novel derivatives like this compound is paramount for researchers and drug development professionals.[3]

This guide provides a comprehensive overview of the known and predicted toxicological profile of this compound, establishes best practices for its safe handling in a laboratory setting, and outlines the standard methodologies for its toxicological evaluation. As with any novel chemical entity, it is prudent to treat this compound as potentially hazardous until a complete toxicological profile has been established.[4]

Predicted Hazard Profile and Classification

Globally Harmonized System (GHS) Classification (Inferred)

Based on the GHS classification of the parent compound, benzisoxazole, and a methoxy-substituted analog, the following classification for this compound should be provisionally adopted.[2]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3
alt text
WarningH335: May cause respiratory irritation

This classification is predictive and should be confirmed through rigorous experimental testing.

Toxicological Assessment Strategy

A comprehensive toxicological assessment is essential to characterize the safety profile of any new chemical entity.[5] The following sections detail the standard battery of in vitro and in vivo assays that should be conducted for this compound.

In Silico Toxicological Prediction

Prior to extensive experimental testing, computational models can predict potential toxicities based on the chemical structure.[6][7] These in silico methods analyze structure-activity relationships (SARs) to identify potential hazards such as mutagenicity, carcinogenicity, and organ toxicities.[8][9] This approach allows for early-stage risk identification and can guide further toxicological testing.[6]

cluster_0 In Silico Assessment Chemical_Structure This compound Structure QSAR_Models (Q)SAR Models (e.g., Derek Nexus, TOPKAT) Chemical_Structure->QSAR_Models Input Predicted_Endpoints Predicted Toxicological Endpoints - Mutagenicity - Carcinogenicity - Organ Toxicity QSAR_Models->Predicted_Endpoints Prediction

Caption: In Silico Toxicology Workflow.

Metabolism and Potential for Bioactivation

The metabolic fate of a compound is a critical determinant of its toxicity. For drugs containing a benzisoxazole scaffold, metabolic pathways can include dealkylation, hydroxylation, dehydrogenation, and scission of the benzisoxazole ring.[10] Cleavage of the relatively weak N-O bond can occur, potentially leading to the formation of reactive metabolites.[2] Understanding these pathways is crucial, as metabolites may be more toxic than the parent compound.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound This compound Hydroxylation Hydroxylation Parent_Compound->Hydroxylation Dehydrogenation Dehydrogenation Parent_Compound->Dehydrogenation Ring_Scission Benzisoxazole Ring Scission Parent_Compound->Ring_Scission Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Reactive_Metabolites Potential Reactive Metabolites (e.g., 2-hydroxybenzonitrile species) Ring_Scission->Reactive_Metabolites Excretion Excretion Glucuronidation->Excretion Sulfation Sulfation Sulfation->Excretion Reactive_Metabolites->Glucuronidation Reactive_Metabolites->Sulfation Start Start Sighting_Study Sighting Study (e.g., 300 mg/kg) Start->Sighting_Study Outcome Evident Toxicity? Sighting_Study->Outcome Lower_Dose Test at Lower Dose (e.g., 50 mg/kg) Outcome->Lower_Dose Yes Higher_Dose Test at Higher Dose (e.g., 2000 mg/kg) Outcome->Higher_Dose No Main_Study Main Study (Group of Animals) Lower_Dose->Main_Study Higher_Dose->Main_Study Classification GHS Classification Main_Study->Classification

References

Methodological & Application

Comprehensive Analytical Characterization of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract: This application note provides a detailed guide for the comprehensive analytical characterization of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid, a key heterocyclic compound with potential applications in pharmaceutical development. Ensuring the identity, purity, and stability of such molecules is paramount for regulatory compliance and drug safety. This document outlines a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis, to build a complete quality profile of the molecule. Each section explains the scientific rationale behind the chosen method, provides detailed protocols, and offers insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a substituted benzisoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] A thorough analytical characterization is the foundation of any drug development program, providing indisputable evidence of the molecule's structure, purity, and stability. This guide presents a logical workflow for achieving a comprehensive characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34173-03-0[2][3]
Molecular Formula C₉H₇NO₄[2]
Molecular Weight 193.16 g/mol [2]
Appearance Off-white to pale yellow solidBased on similar structures[4]
Storage Sealed in dry, 2-8°C[2]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are essential for separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: A reverse-phase HPLC method with UV detection is the gold standard for quantitative purity analysis of aromatic compounds like this one. The acidic nature of the phenolic and carboxylic acid groups necessitates an acidified mobile phase to ensure sharp, symmetrical peak shapes by suppressing ionization. A C18 column is chosen for its excellent retention and resolving power for such moderately polar analytes.

Protocol 1: HPLC Purity Determination

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier to improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 20 minTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µL
Detector UV at 254 nmAromatic systems strongly absorb in this region.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsure complete dissolution.

Trustworthiness: The method's suitability must be confirmed through a forced degradation study (see Section 5), which demonstrates its ability to separate the main peak from all potential degradation products, thus proving it is "stability-indicating."

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

Expertise & Experience: LC-MS is an indispensable tool for confirming the molecular weight of the target compound and for identifying unknown impurities. Given the presence of acidic protons on the phenol and carboxylic acid moieties, Electrospray Ionization (ESI) in negative mode is the logical choice, as it will efficiently generate the deprotonated molecule [M-H]⁻.

Protocol 2: LC-MS Confirmation of Identity

ParameterRecommended ConditionsRationale
LC System Use conditions from HPLC Protocol 1Ensures correlation of retention times.
MS Detector Quadrupole or Ion Trap
Ionization Mode ESI NegativeBest for acidic compounds.
Mass Range m/z 50 - 500To cover the parent ion and potential fragments.
Expected Ion [M-H]⁻ at m/z 192.15C₉H₆NO₄⁻
MS/MS Perform on m/z 192.15To obtain structural fragments for confirmation.

Data Interpretation: The primary goal is to observe a peak at the correct retention time with a mass-to-charge ratio corresponding to the deprotonated molecule. Any other peaks in the chromatogram can be initially characterized by their [M-H]⁻ ions to hypothesize their structures.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecule's covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. DMSO-d₆ is the preferred solvent as it will solubilize the compound and allow for the observation of exchangeable -OH and -COOH protons.

Protocol 3: NMR Structural Verification

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire ¹H, ¹³C, and consider 2D spectra like COSY and HSQC on a ≥400 MHz spectrometer.

  • Data Analysis: Assign peaks based on chemical shifts, coupling constants, and correlations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-CH₂-~3.9~35Singlet
Aromatic CH6.8 - 7.6105 - 160Complex splitting pattern expected
Phenolic -OH~9.5 - 10.5-Broad singlet, exchangeable
Carboxylic -COOH~12.0 - 13.0~171Broad singlet, exchangeable
Isoxazole & Benzene Carbons-100 - 170Multiple signals expected
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and reliable method for confirming the presence of key functional groups. The spectrum will be dominated by characteristic vibrations of the hydroxyl, carboxylic acid, and aromatic ring systems.

Protocol 4: FT-IR Functional Group Analysis

  • Sample Preparation: Use either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 2500 (broad)O-HCarboxylic acid stretch
~3200 (broad)O-HPhenolic stretch
~1700C=OCarboxylic acid stretch
1610 - 1450C=C, C=NAromatic and Isoxazole ring stretch
~1250C-OPhenol/Carboxylic acid stretch

Thermal Analysis for Solid-State Characterization

Expertise & Experience: Thermal analysis provides critical information about the solid-state properties of the material, such as its melting point, thermal stability, and the presence of solvates or polymorphs.[5]

Protocol 5: DSC and TGA Analysis

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Method: Heat from 25 °C to 300 °C at 10 °C/min under a nitrogen atmosphere.

  • TGA Method: Heat from 25 °C to 500 °C at 10 °C/min under a nitrogen atmosphere.

Data Interpretation:

  • DSC: A sharp endotherm indicates the melting point, a key purity indicator. Broader peaks or multiple transitions may suggest the presence of impurities or different physical forms.

  • TGA: The TGA curve shows mass loss as a function of temperature.[6][7] A significant mass loss before the main decomposition event could indicate the presence of residual solvent or water. The onset of rapid mass loss indicates the decomposition temperature.

Forced Degradation Studies for Stability Assessment

Authoritative Grounding: Forced degradation (or stress testing) is a regulatory requirement mandated by the International Council for Harmonisation (ICH) guidelines (specifically Q1A).[8][9][10] These studies are crucial for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical methods.[11]

Expertise & Experience: The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection without completely destroying the sample.[9][11] The stressed samples are then analyzed using the HPLC method developed in Protocol 1.

Protocol 6: Forced Degradation Conditions

ConditionReagent/SetupTypical Duration
Acid Hydrolysis 0.1 M HCl at 60 °C24 - 72 hours
Base Hydrolysis 0.1 M NaOH at RT8 - 24 hours
Oxidation 3% H₂O₂ at RT24 hours
Thermal Solid sample at 80 °C7 days
Photolytic ICH-compliant light exposurePer ICH Q1B

Trustworthiness: A successful study will show that the HPLC method can resolve the parent peak from all degradant peaks generated under these varied stress conditions. This validates the method as "stability-indicating," making it suitable for long-term stability studies.

Workflow and Data Integration Diagrams

G cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Purity & Stability cluster_3 Final Profile start API Sample physchem Physicochemical Properties start->physchem nmr NMR (1H, 13C) start->nmr ftir FT-IR start->ftir lcms LC-MS start->lcms hplc HPLC Method Development start->hplc thermal Thermal Analysis (DSC/TGA) start->thermal report Complete Analytical Profile physchem->report nmr->report ftir->report lcms->report forced_deg Forced Degradation Studies hplc->forced_deg thermal->report hplc_validation Stability-Indicating Method Validation forced_deg->hplc_validation hplc_validation->report

Caption: Overall workflow for the analytical characterization of the API.

G cluster_input Stress Conditions (ICH Q1A) cluster_output Key Outputs acid Acid Hydrolysis analysis Analysis by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis ox Oxidation ox->analysis heat Thermal heat->analysis light Photolytic light->analysis api API Sample api->acid api->base api->ox api->heat api->light pathways Degradation Pathways analysis->pathways specificity Method Specificity analysis->specificity stability Intrinsic Stability Profile analysis->stability

References

Application Note: High-Throughput Purity and Structural Verification of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the analysis of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid (CAS No. 34173-03-0), a key heterocyclic compound with potential applications in pharmaceutical research and development. We present robust methodologies for purity determination and identity confirmation using High-Performance Liquid Chromatography (HPLC) with UV detection, and for complete structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind critical experimental parameters is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction

This compound belongs to the benzisoxazole class of heterocyclic compounds. This structural motif is a crucial component in a variety of pharmacologically active agents, exhibiting antipsychotic, antimicrobial, and anti-inflammatory properties.[1] Given its potential as a synthetic intermediate or an active pharmaceutical ingredient (API), rigorous analytical characterization is imperative to ensure its identity, purity, and quality.

This guide is designed for researchers, analytical scientists, and drug development professionals. It details validated starting protocols for:

  • HPLC Analysis: A reverse-phase HPLC method for rapid purity assessment and quantification.

  • NMR Analysis: ¹H and ¹³C NMR protocols for unambiguous structural verification and identification of potential impurities.

Part I: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the chosen method for its exceptional ability to separate moderately polar to nonpolar compounds. The stationary phase is a nonpolar C18 (octadecylsilyl) silica gel, while the mobile phase is a more polar mixture of water and an organic solvent (acetonitrile). The analyte, this compound, will partition between these two phases. Its retention is primarily governed by its hydrophobicity.

A critical aspect of this method is the addition of an acid (formic acid) to the mobile phase. This suppresses the ionization of both the carboxylic acid (pKa ≈ 3.65) and the phenolic hydroxyl group, neutralizing their charge.[2][3] This single, uncharged species results in a sharper, more symmetrical chromatographic peak and ensures reproducible retention times, which is fundamental for accurate quantification. A Diode Array Detector (DAD) is employed for spectral confirmation of the peak and to determine the optimal detection wavelength.

Experimental Protocol: HPLC
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Purospher STAR RP-18e (250 mm x 4.6 mm, 3 µm particle size) or equivalent C18 column.

  • Reagents: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Ultrapure Water.

  • Reference Standard: this compound, >98% purity.

  • Filters: 0.45 µm PTFE syringe filters.

The optimized parameters for the HPLC analysis are summarized in the table below. A gradient elution is employed to ensure efficient elution of the main compound while also separating potentially more or less polar impurities within a reasonable runtime.

ParameterRecommended SettingJustification
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-2 min: 20% B; 2-12 min: 20% to 90% B; 12-15 min: 90% B; 15.1-18 min: 20% B (Re-equilibration)Provides good separation of the main analyte from potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring optimal efficiency.[4][5]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.[4]
Detection DAD, 275 nm (Signal); Scan Range: 210-400 nm275 nm provides high sensitivity for the benzisoxazole chromophore. Full scan allows for peak purity analysis.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.[4]
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solution (50 µg/mL): Dilute 50 µL of the stock solution into 950 µL of a 50:50 Water:Acetonitrile mixture.

  • Sample Solution: Accurately weigh ~10 mg of the test sample, dissolve in 10 mL of methanol. Dilute as for the working standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and prevent column blockage.[4]

Data Analysis and Interpretation
  • Identification: The primary peak in the sample chromatogram should have the same retention time (±2%) as the reference standard. The UV spectrum of the sample peak, extracted from the DAD data, should also match that of the standard.

  • Purity Assessment: The purity of the sample is calculated based on the principle of area normalization.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

    • This method assumes that all impurities have a similar response factor at the chosen wavelength. For regulatory filings, a more rigorous analysis using relative response factors may be required.

Part II: Structural Verification by NMR Spectroscopy

Principle of the Method

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules.[1]

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule. Proton-decoupled ¹³C NMR simplifies the spectrum to a series of singlets, one for each unique carbon.

For this compound, DMSO-d₆ is the solvent of choice. Its high polarity readily dissolves the compound, and importantly, it allows for the observation of exchangeable protons from the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Experimental Protocol: NMR
  • NMR Spectrometer: Bruker Avance 400 MHz (or higher field strength) spectrometer.[6]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8 atom % D.

  • Internal Standard: Tetramethylsilane (TMS) may be included, although the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is often used for referencing.

  • Equipment: 5 mm NMR tubes, volumetric flasks, Pasteur pipettes.

  • Accurately weigh 5-10 mg of the this compound sample.

  • Transfer the solid into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the tube and gently vortex or invert until the sample is completely dissolved.

  • ¹H NMR:

    • Spectral Width: -2 to 14 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (sufficient for high-concentration samples)

  • ¹³C NMR (Proton-decoupled):

    • Spectral Width: 0 to 200 ppm[1]

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (required due to the low natural abundance of ¹³C)

Data Analysis: Predicted Spectra and Interpretation

The following diagram and tables provide the predicted NMR data based on the structure of this compound. The numbering scheme is provided for assignment purposes.

Caption: Structure of this compound with numbering for NMR.

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic ~ 7.45d, J ≈ 8.8 HzH-7
~ 6.90d, J ≈ 2.4 HzH-4
~ 6.85dd, J ≈ 8.8, 2.4 HzH-6
Methylene ~ 3.90sH-8 (CH₂)
Exchangeable > 10.0 (very broad)sH-9 (COOH)
~ 9.80 (broad)sH-5 (OH)
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl ~ 170.5C-9 (C=O)
Aromatic/Heteroaromatic ~ 161.0C-3
~ 158.0C-7a
~ 156.0C-5
~ 118.0C-3a
~ 117.5C-7
~ 114.0C-6
~ 106.0C-4
Aliphatic ~ 32.0C-8 (CH₂)

Note: Predicted chemical shifts (δ) are estimates. Actual values may vary based on concentration and spectrometer calibration. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets.

Integrated Analytical Workflow

The synergy between HPLC and NMR provides a complete profile of the compound. HPLC confirms the purity and provides quantitative data, while NMR delivers an unambiguous confirmation of the chemical structure.

G A Synthesized or Purchased Sample This compound B Sample Preparation (Dissolution & Filtration) A->B C HPLC Analysis B->C Inject on C18 Column D NMR Analysis B->D Dissolve in DMSO-d6 E Purity > 98%? Retention Time Match? C->E F NMR Spectrum Match Predicted Structure? D->F G PASS Material is Pure & Correct Structure E->G Yes H FAIL Investigate Impurities or Re-evaluate Structure E->H No F->G Yes F->H No

Caption: Integrated workflow for the analysis of this compound.

Conclusion

The HPLC and NMR methods detailed in this application note provide a robust framework for the analytical quality control of this compound. The RP-HPLC method is rapid and suitable for high-throughput purity screening, while the NMR protocols offer definitive structural confirmation. By explaining the rationale behind key experimental choices, this guide equips scientists with the necessary tools to confidently characterize this important heterocyclic compound.

References

Application Note: Interpreting the ¹H NMR Spectrum of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This application note provides a detailed guide to the interpretation of the ¹H NMR spectrum of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry. The benzisoxazole scaffold is a privileged structure found in a variety of pharmacologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for chemists to confirm its synthesis and purity. This document will detail the theoretical basis for the expected proton resonances, multiplicities, and coupling constants, supported by a step-by-step protocol for sample preparation and data acquisition.

Molecular Structure and Proton Environments

The chemical structure of this compound contains several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The key to interpreting the spectrum lies in understanding how the electronic environment of each proton influences its chemical shift and how neighboring protons cause signal splitting.

Figure 1: Molecular structure of this compound with proton labeling.

The molecule has the following proton signals to be assigned:

  • Aromatic Protons (H-4, H-6, H-7): Three protons on the benzene ring.

  • Methylene Protons (-CH₂-): Two protons of the acetic acid side chain.

  • Hydroxyl Protons (-OH): One phenolic hydroxyl and one carboxylic acid hydroxyl proton.

Experimental Protocol

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Sample Preparation Workflow

Application Notes and Protocols: 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzisoxazole motif is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3][4] Derivatives of this core structure have been successfully developed into therapeutics for a range of conditions, particularly central nervous system (CNS) disorders.[4] The inherent ability of the benzisoxazole ring system to interact with a variety of biological targets has led to its designation as a "privileged structure."[4] This structural framework is found in a number of approved drugs and clinical candidates, demonstrating its importance in the development of novel therapeutic agents. The diverse pharmacological profile of benzisoxazole derivatives encompasses antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties, among others.[1][2]

This document provides detailed application notes and protocols for the investigation of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid , a specific derivative of the benzisoxazole family. While extensive research on this particular molecule is emerging, its structural features—notably the 5-hydroxy substitution and the 3-acetic acid side chain—suggest a high potential for biological activity and offer multiple avenues for exploration in drug discovery. These notes will therefore focus on the potential therapeutic applications of this compound based on the well-established activities of the broader benzisoxazole class and provide robust protocols for its initial screening and characterization.

Potential Therapeutic Applications and Mechanistic Insights

The unique chemical architecture of this compound suggests several promising areas for therapeutic investigation. The hydroxyl group on the benzene ring can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. The acetic acid moiety provides a carboxylic acid group, which is a common feature in many enzyme inhibitors and can also improve the pharmacokinetic properties of a molecule.

Oncology

The benzisoxazole scaffold has been extensively explored in the context of oncology.[1] Derivatives have been shown to exhibit potent anticancer activity through various mechanisms.[5][6]

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Several benzisoxazole analogues have been identified as potent inhibitors of HIF-1α transcription.[7] HIF-1α is a key transcription factor that plays a critical role in tumor progression and metastasis, making it an attractive target for cancer therapy.[7] The this compound molecule could potentially interfere with the HIF-1α signaling pathway.

  • Bromodomain and Extra-Terminal (BET) Inhibition: Bivalent inhibitors based on the benzo[d]isoxazole scaffold have demonstrated potent inhibition of BET bromodomains, which are epigenetic readers involved in the regulation of key oncogenes.[8] More specifically, derivatives of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide have been characterized as BRD4 inhibitors for the treatment of acute myeloid leukemia.[9]

  • Angiogenesis Inhibition: Some novel benzisoxazole derivatives have been shown to possess both pro-apoptotic and angio-inhibitory activities.[5][6] These compounds can inhibit neovascularization, a critical process for tumor growth and metastasis.[5][6]

Hypothetical Signaling Pathway Inhibition by a Benzisoxazole Derivative

G cluster_0 Oncogenic Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates Transcription Factor (e.g., HIF-1α) Transcription Factor (e.g., HIF-1α) Downstream Signaling->Transcription Factor (e.g., HIF-1α) Stabilizes/Activates Gene Expression Gene Expression Transcription Factor (e.g., HIF-1α)->Gene Expression Promotes Tumor Progression Tumor Progression Gene Expression->Tumor Progression Leads to This compound This compound This compound->Downstream Signaling Inhibits

Caption: Potential inhibition of a cancer signaling pathway by this compound.

Neuropharmacology

The 1,2-benzisoxazole core is a key feature of several atypical antipsychotic drugs.[4] Furthermore, some derivatives have shown promise as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[10]

  • Dopamine and Serotonin Receptor Modulation: Many antipsychotic benzisoxazole derivatives exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] The specific substitutions on the benzisoxazole ring are crucial for modulating receptor affinity and selectivity.

  • Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of AChE.[10] The benzisoxazole heterocycle serves as a bioisosteric replacement for other functionalities in known AChE inhibitors.[10]

Experimental Protocols

The following protocols provide a starting point for the biological evaluation of this compound.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for In Vitro Cytotoxicity Screening

G A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of a test compound.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for potential AChE inhibitors.

Materials:

  • This compound

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare a stock solution of the test compound in DMSO and serially dilute it in the buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations to the wells.

  • Enzyme Addition: Add 50 µL of the AChE solution to each well and incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 50 µL of the DTNB solution followed by 25 µL of the ATCI solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Data Presentation

The following table provides a template for summarizing the in vitro screening results for this compound.

Assay Cell Line / Enzyme IC50 (µM) Positive Control IC50 of Positive Control (µM)
MTT AssayMCF-7[Experimental Value]Doxorubicin[Experimental Value]
MTT AssayHCT-116[Experimental Value]Doxorubicin[Experimental Value]
AChE InhibitionElectric Eel AChE[Experimental Value]Donepezil[Experimental Value]

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery campaigns. Its structural similarity to a class of compounds with a proven track record of diverse biological activities warrants a thorough investigation of its therapeutic potential. The protocols outlined in this document provide a solid foundation for the initial in vitro screening of this compound. Further studies should focus on elucidating its specific molecular targets, exploring its structure-activity relationships through the synthesis of analogs, and evaluating its efficacy in in vivo models of disease. The versatility of the benzisoxazole scaffold suggests that this compound could be a valuable lead for the development of novel therapeutics in oncology, neuropharmacology, and beyond.

References

Application Notes & Protocols for the Safe Handling and Storage of N-Nitrosodi-n-propylamine (CAS 621-64-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

N-Nitrosodi-n-propylamine (NDPA), identified by CAS number 621-64-7, is a yellow, oily liquid nitrosamine compound.[1] It is soluble in water, lipids, and organic solvents.[1] Primarily utilized in small quantities for laboratory research, NDPA has no known commercial use.[1][2] Its significance in research, particularly in toxicological and carcinogenesis studies, necessitates a thorough understanding of its properties and associated hazards for safe laboratory practice. This document provides a comprehensive guide to the proper handling, storage, and disposal of N-Nitrosodi-n-propylamine, grounded in established safety protocols and scientific principles.

Hazard Identification and Risk Assessment

A critical first step in working with any chemical is a comprehensive understanding of its potential hazards. N-Nitrosodi-n-propylamine is classified as a substance with significant health risks.

Carcinogenicity: N-Nitrosodi-n-propylamine is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[1][3] The International Agency for Research on Cancer (IARC) has classified N-nitrosodi-n-propylamine in Group 2B, meaning it is possibly carcinogenic to humans.[4] Animal studies have demonstrated that it can cause tumors in the liver, esophagus, and respiratory tract in rats and hamsters through various routes of exposure, including oral administration and subcutaneous injection.[1][5]

Acute Toxicity: The compound is harmful if swallowed.[6] The oral LD50 in rats is reported as 480 mg/kg.[3][7]

Environmental Hazards: N-Nitrosodi-n-propylamine is toxic to aquatic life with long-lasting effects.[6] Therefore, release into the environment must be strictly avoided.

Physical and Chemical Hazards: It is a combustible liquid, and its vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[3][9]

Hazard Classification Description
Carcinogenicity Reasonably anticipated to be a human carcinogen (NTP); Group 2B (IARC)[1][4]
Acute Toxicity (Oral) Harmful if swallowed[6]
Environmental Hazard Toxic to aquatic life with long-lasting effects[6]
Flammability Combustible liquid[8]

Engineering Controls and Personal Protective Equipment (PPE)

Given the carcinogenic nature of N-Nitrosodi-n-propylamine, a multi-layered approach to exposure control is mandatory.

Primary Engineering Control: Chemical Fume Hood All work with N-Nitrosodi-n-propylamine, including weighing, dilution, and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. A Class I, Type B, biological safety hood is also recommended for mixing, handling, or preparing solutions.[8]

Personal Protective Equipment (PPE): The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure.

  • Gloves: Wear chemical-resistant gloves. Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Lab Coat: A buttoned, knee-length lab coat is required to protect street clothing and skin from contamination.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Safe Handling Procedures

Adherence to strict handling protocols is paramount to ensure the safety of all laboratory personnel.

Designated Work Area: A regulated, marked area should be established where N-Nitrosodi-n-propylamine is handled, used, or stored.[8] Access to this area should be restricted to authorized personnel who have received specific training on the hazards and handling of this compound.

Protocol for Preparing a Stock Solution:

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including the vial of N-Nitrosodi-n-propylamine, solvent, volumetric flasks, pipettes, and waste containers.

  • Weighing: If working with a solid form, carefully weigh the required amount in a tared, sealed container within the fume hood.

  • Dissolution: Slowly add the solvent to the container with the N-Nitrosodi-n-propylamine. Cap and gently swirl to dissolve. Avoid shaking vigorously to prevent aerosol formation.

  • Transfer: Use a calibrated pipette to transfer the solution to a volumetric flask. Rinse the original container with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Dilution: Add solvent to the volumetric flask up to the calibration mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling: Clearly label the stock solution with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

Spill Management:

In the event of a spill, evacuate personnel from the immediate area and secure the entrance.[8] Eliminate all ignition sources.[8] For liquid spills, absorb the material with vermiculite, dry sand, earth, or a similar non-combustible absorbent material and place it in a sealed container for disposal.[4][6][8] Ventilate and wash the area after the clean-up is complete.[8] It may be necessary to dispose of N-Nitrosodi-n-propylamine as hazardous waste; contact your institution's environmental health and safety department for specific guidance.[8]

Storage and Stability

Proper storage is essential to maintain the integrity of N-Nitrosodi-n-propylamine and prevent hazardous situations.

Storage Conditions: Store N-Nitrosodi-n-propylamine in tightly closed containers in a cool, well-ventilated, and designated area.[4][8] The recommended storage temperature is 2-8°C.[3] It should be stored locked up.[6][10] Protect from light, especially UV light, as it is light-sensitive.[3][9]

Stability and Incompatibility: N-Nitrosodi-n-propylamine is stable under recommended storage conditions.[9] It is incompatible with strong oxidizing agents, copper salts, mercury salts, and strong mineral acids.[8][11] Contact with these materials can lead to vigorous reactions, potentially generating heat, fires, or explosions.[11]

Workflow for Safe Storage:

cluster_Receiving Receiving cluster_Storage Storage cluster_Usage Usage Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Designated, Locked Cabinet Log->Store Conditions Cool (2-8°C), Well-Ventilated, Dark Location Transport Transport to Fume Hood Store->Transport Handle Handle with Appropriate PPE Transport->Handle Return Return to Storage Handle->Return Return->Store

Caption: Workflow for the safe receipt, storage, and use of N-Nitrosodi-n-propylamine.

Waste Disposal

All waste containing N-Nitrosodi-n-propylamine must be treated as hazardous waste.

Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup debris, in clearly labeled, sealed containers. Do not dispose of N-Nitrosodi-n-propylamine down the drain or with general laboratory waste.[4][6]

Disposal Methods: Disposal must be made according to official regulations.[6] High-temperature incineration in an incinerator equipped with a NOx scrubber is a potential disposal method.[12] Chemical treatment methods, such as denitrosation or oxidation, may also be used.[12] It is imperative to consult with your institution's environmental health and safety department or a licensed hazardous waste disposal company for proper disposal procedures.

Logical Flow for Waste Management:

Start Generation of NDPA Waste Collect Collect in Labeled, Sealed Container Start->Collect Segregate Segregate from Other Waste Streams Collect->Segregate Store_Waste Store in Designated Hazardous Waste Area Segregate->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Dispose Arrange for Professional Hazardous Waste Disposal Contact_EHS->Dispose

Caption: Decision-making process for the proper disposal of N-Nitrosodi-n-propylamine waste.

References

Application Notes & Protocols: A Researcher's Guide to Investigating Neurotransmitter Signaling with Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing Neurotransmitter Signaling for Therapeutic Discovery

Neurotransmitter signaling is the bedrock of neural communication, governing everything from motor control to complex cognitive functions. The intricate dance of neurotransmitter release, receptor binding, and downstream signal transduction presents a rich landscape for therapeutic intervention in a host of neurological and psychiatric disorders. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect the impact of a novel compound on neurotransmitter signaling pathways.

The experimental design detailed herein is not a rigid prescription but a logical progression, starting from broad, high-throughput screens and moving towards more complex, physiologically relevant models. Each step is designed to build upon the last, creating a self-validating cascade of evidence to elucidate the compound's mechanism of action. We will explore a multi-tiered approach encompassing in vitro biochemical and cell-based assays, and culminating in advanced in vivo methodologies. The causality behind each experimental choice is explained, ensuring a deep understanding of not just how to perform the experiment, but why it is a critical piece of the puzzle.

Tier 1: Foundational In Vitro Characterization

The initial phase of investigation aims to answer the most fundamental question: Does the compound interact with the target neurotransmitter system? This is achieved through a series of reductionist in vitro assays that offer high throughput and mechanistic clarity.

Receptor Binding Assays: The First Point of Contact

The initial interaction between a compound and a neurotransmitter system often occurs at the receptor level. Radioligand binding assays are a classic and robust method to determine if a compound directly competes with a known ligand for a specific receptor.[1][2]

Principle: These assays measure the displacement of a radioactively labeled ligand from its receptor by the test compound. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation of Receptor Source:

    • Utilize cell membrane preparations from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from native tissue known to have high receptor density.[1]

  • Incubation:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., ³H-dopamine for dopamine receptors), and a range of concentrations of the test compound.

  • Equilibrium:

    • Incubate the mixture to allow the binding reaction to reach equilibrium. The incubation time and temperature will be specific to the receptor-ligand pair.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand displaced against the log concentration of the test compound. This will generate a sigmoidal competition curve from which the IC50 (the concentration of the compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[3]

Data Presentation: Receptor Binding Affinity

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
Compound XDopamine D2[³H]Spiperone15075
Reference AntagonistDopamine D2[³H]Spiperone105
Functional Assays: From Binding to Biological Effect

Demonstrating that a compound binds to a receptor is only the first step. The critical next question is whether this binding event elicits a functional response. Functional assays measure the downstream consequences of receptor activation or inhibition.

Many neurotransmitter receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger the production of intracellular second messengers like cyclic AMP (cAMP) and inositol phosphates (IPs), or mobilize intracellular calcium (Ca²+).[4][5]

Principle: These assays quantify the levels of second messengers produced by cells in response to compound treatment. An increase or decrease in second messenger levels indicates agonistic or antagonistic/inverse agonistic activity, respectively.[6][7]

Experimental Protocol: cAMP Assay (HTRF®)

  • Cell Culture:

    • Plate cells expressing the target receptor in a multi-well plate and culture overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound. Include a known agonist as a positive control and an antagonist for competition studies.

  • Lysis and Detection:

    • Lyse the cells and add the HTRF® (Homogeneous Time-Resolved Fluorescence) reagents. These typically consist of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Measurement:

    • Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Plot the HTRF ratio against the log concentration of the compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Functional Potency

CompoundAssay TypeFunctional ResponseEC50/IC50 (nM)
Compound XcAMP AccumulationAgonist50
Reference AgonistcAMP AccumulationAgonist5

Activation of certain GPCRs (e.g., Gq-coupled) or ionotropic receptors leads to an increase in intracellular calcium concentration.[8][9] This can be visualized and quantified using calcium-sensitive fluorescent dyes or genetically encoded calcium indicators.[8][10][11]

Principle: Cells are loaded with a fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to calcium.[10][12] The change in fluorescence is monitored over time using a fluorescence microscope or a plate reader.[8][13]

Experimental Protocol: Calcium Imaging with Fluo-4 AM

  • Cell Culture and Dye Loading:

    • Plate primary neurons or a suitable cell line on glass coverslips or in an imaging plate.[9]

    • Incubate the cells with Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS) at 37°C.[10]

  • Wash and Equilibration:

    • Gently wash the cells to remove excess dye and allow for de-esterification of the dye within the cells.[10]

  • Baseline Measurement:

    • Acquire a baseline fluorescence reading before adding the compound.

  • Compound Addition and Imaging:

    • Add the test compound and immediately begin acquiring images or fluorescence readings at regular intervals.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time. The peak fluorescence response is typically used to generate a dose-response curve.

Visualization: Experimental Workflow for In Vitro Assays

InVitro_Workflow cluster_tier1 Tier 1: In Vitro Characterization cluster_functional Functional Assays A Receptor Binding Assays B Functional Assays A->B Binding confirmed C Neurotransmitter Uptake Assays B->C Functional activity confirmed B1 Second Messenger Assays (cAMP, IP1) B2 Calcium Imaging

Caption: Workflow for initial in vitro characterization of a novel compound.

Neurotransmitter Transporter Uptake Assays

Many psychoactive drugs exert their effects by modulating the reuptake of neurotransmitters from the synaptic cleft.[14] Transporter uptake assays are essential to determine if the compound affects this process.

Principle: These assays measure the uptake of a labeled neurotransmitter (radioactive or fluorescent) into cells expressing the specific transporter (e.g., DAT, SERT, NET). A decrease in uptake in the presence of the test compound indicates inhibition of the transporter.[14]

Experimental Protocol: Fluorescent Neurotransmitter Transporter Uptake Assay

  • Cell Culture:

    • Plate cells expressing the transporter of interest in a multi-well plate.

  • Compound Incubation:

    • Pre-incubate the cells with the test compound or a known inhibitor.

  • Substrate Addition:

    • Add a fluorescently labeled neurotransmitter analog.

  • Uptake and Measurement:

    • Allow the uptake to proceed for a defined period. Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake at each compound concentration and determine the IC50.

Tier 2: Cellular and Circuit Level Investigations

Having established a direct interaction and functional effect in vitro, the next step is to investigate the compound's impact in a more physiologically relevant context, such as primary neuronal cultures and brain slice preparations.

Electrophysiology: Probing Neuronal Excitability

Electrophysiology is the gold standard for studying the electrical properties of neurons and synaptic transmission.[15][16] Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and synaptic currents.[17]

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron, allowing for the control and measurement of membrane potential and ionic currents.[15]

Experimental Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices

  • Brain Slice Preparation:

    • Acutely prepare brain slices from a relevant brain region (e.g., hippocampus or prefrontal cortex) of a rodent.

  • Recording:

    • Under a microscope, identify a neuron of interest and establish a whole-cell patch-clamp configuration.

  • Baseline Recording:

    • Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) or evoked responses.

  • Compound Application:

    • Bath-apply the test compound and continue recording to observe any changes in synaptic transmission or neuronal excitability.

  • Data Analysis:

    • Analyze changes in the frequency, amplitude, and kinetics of synaptic events.

Visualization: Signaling Pathway of a Gq-Coupled Receptor

Gq_Signaling Compound Compound Receptor Gq-Coupled Receptor Compound->Receptor G_Protein Gαq/βγ Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC co-activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Simplified Gq-coupled receptor signaling cascade.

Tier 3: In Vivo Validation and Behavioral Analysis

The final tier of investigation involves assessing the compound's effects in a living organism. This provides crucial information about its pharmacokinetic properties, target engagement in the brain, and ultimately, its behavioral consequences.

In Vivo Microdialysis: Measuring Neurotransmitter Dynamics

Microdialysis is a powerful technique for sampling the extracellular fluid of the brain and measuring neurotransmitter levels in real-time.[18][19][20]

Principle: A small, semi-permeable probe is implanted into a specific brain region.[18][21] A physiological solution is slowly perfused through the probe, allowing neurotransmitters in the extracellular space to diffuse into the perfusate, which is then collected and analyzed.[18][21][22]

Experimental Protocol: In Vivo Microdialysis in Freely Moving Rats

  • Probe Implantation:

    • Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).

  • Baseline Collection:

    • Allow the animal to recover and then collect baseline dialysate samples.

  • Compound Administration:

    • Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[19][22][23]

  • Data Analysis:

    • Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Data Presentation: In Vivo Neurotransmitter Levels

Time Point (min)% Change in Dopamine (Mean ± SEM)
-30 to 0 (Baseline)100 ± 5
0 to 30150 ± 10
30 to 60250 ± 20
60 to 90180 ± 15
Optogenetics and Chemogenetics: Circuit-Specific Manipulation

For compounds that may have effects on specific neural circuits, optogenetics and chemogenetics offer unprecedented precision to manipulate the activity of genetically defined populations of neurons.[24][25][26][27]

Principle:

  • Optogenetics: Utilizes light-sensitive proteins (opsins) to control neuronal activity with high temporal precision.[24][25][28]

  • Chemogenetics (DREADDs): Employs engineered receptors that are activated by a specific synthetic ligand, allowing for less invasive and longer-lasting modulation of neuronal activity.[24][25][28]

Experimental Approach: These techniques can be combined with behavioral assays to determine if the compound's effects are mediated by a specific neural pathway. For example, one could test if the behavioral effects of the compound are mimicked or blocked by optogenetically or chemogenetically activating or inhibiting a circuit of interest.

Visualization: Experimental Logic for Combining Techniques

Experimental_Logic A In Vitro Binding & Functional Assays B Electrophysiology (Brain Slices) A->B Confirm cellular effect C In Vivo Microdialysis B->C Validate in vivo NT release D Behavioral Assays C->D Correlate with behavior E Opto/Chemogenetics D->E Dissect circuit mechanism

Caption: A logical progression for comprehensive compound characterization.

Conclusion: A Pathway to Confident Discovery

This guide has outlined a systematic and multi-faceted approach to characterizing the effects of a novel compound on neurotransmitter signaling. By progressing from simple, high-throughput in vitro assays to complex in vivo models, researchers can build a robust and self-validating dataset. This rigorous experimental design, grounded in established scientific principles, will not only elucidate the compound's mechanism of action but also provide the confidence needed to advance promising candidates through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid (CAS 34173-03-0). This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important benzisoxazole derivative. We will explore common experimental challenges, provide detailed troubleshooting protocols, and offer data-driven optimization strategies.

Synthesis Overview & Mechanistic Considerations

The synthesis of 3-substituted 1,2-benzisoxazoles is a well-established field, yet achieving high yields for specific derivatives like this compound requires careful control over key reaction steps. A common and effective strategy involves the cyclization of an oxime precursor derived from a suitably substituted acetophenone.

The core challenge in this synthesis is the efficient formation of the N-O bond to close the isoxazole ring under conditions that preserve the sensitive phenolic hydroxyl and acetic acid moieties. Success hinges on managing the reactivity of intermediates and preventing side reactions.

G cluster_0 Proposed Synthetic Pathway SM 2,5-Dihydroxyacetophenone INT1 Ethyl 2-(2-acetyl-4-hydroxyphenoxy)acetate (Phenolic Protection & Esterification) SM->INT1 1. Ethyl bromoacetate 2. K2CO3, Acetone INT2 Oxime Intermediate INT1->INT2 Hydroxylamine HCl Pyridine, Ethanol INT3 Cyclized Benzisoxazole Ester INT2->INT3 Polyphosphoric acid (PPA) or Eaton's Reagent FP This compound (Final Product) INT3->FP LiOH or HCl (aq) (Ester Hydrolysis)

Caption: A common synthetic route to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<30%). Where should I focus my optimization efforts?

A low overall yield often points to inefficiencies in one or more key steps. A systematic approach is required to identify the bottleneck.

Initial Diagnosis:

  • Purity of Starting Materials: Verify the purity of your 2,5-dihydroxyacetophenone and other reagents. Impurities can inhibit reactions or introduce competing side reactions.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS at each stage to confirm the consumption of starting material and the formation of the desired product before proceeding to the next step.

Troubleshooting Workflow:

G start Low Overall Yield check_sm Step 1: Verify Starting Material Purity (TLC/NMR) start->check_sm check_oxime Step 2: Analyze Oxime Formation (Check for incomplete reaction) check_sm->check_oxime Purity OK solution_sm Solution: Recrystallize or purify starting materials. check_sm->solution_sm Impure check_cyclization Step 3: Investigate Cyclization Step (Key bottleneck) check_oxime->check_cyclization Complete solution_oxime Solution: Increase reaction time, adjust pH, or use excess hydroxylamine. check_oxime->solution_oxime Incomplete check_hydrolysis Step 4: Examine Final Hydrolysis (Check for product degradation) check_cyclization->check_hydrolysis Complete solution_cyclization Solution: Screen different cyclizing agents/catalysts and optimize temperature. See Table 1. check_cyclization->solution_cyclization Incomplete/ Side Products solution_hydrolysis Solution: Use milder hydrolysis conditions (e.g., LiOH at 0°C) to prevent ring opening. check_hydrolysis->solution_hydrolysis Degradation Observed

Caption: Decision tree for troubleshooting low synthesis yield.

Q2: The cyclization of the oxime intermediate is sluggish and incomplete. How can I improve this key step?

This is the most critical, yield-determining step. Inefficiency here is common and can be addressed by modifying the reaction conditions. The goal is to facilitate the intramolecular nucleophilic attack to form the N-O bond.

Causality: The cyclization requires dehydration and activation of the oxime. Strong acids or specific catalysts are often necessary to promote this transformation.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for cyclization.[1] However, excessive heat can lead to decomposition or the formation of tar-like byproducts. Monitor the reaction closely.

  • Change the Catalyst/Dehydrating Agent: The choice of catalyst is critical.[1] While Polyphosphoric Acid (PPA) is common, it can be viscous and difficult to work with. Consider alternatives.

Cyclization Agent Typical Temperature Advantages Considerations
Polyphosphoric Acid (PPA) 80-120 °CInexpensive, effective dehydrating agent.Can be viscous, workup can be difficult.
Eaton's Reagent (P₂O₅ in MsOH) 60-100 °CHomogeneous, less viscous than PPA.Highly corrosive, requires careful handling.
Lewis Acids (e.g., ZnCl₂, FeCl₃) Ambient to 80 °CCan be milder, potentially improving selectivity.[1]May require screening to find the optimal catalyst.[1]
Anhydrous Conditions VariesPrevents hydrolysis of intermediates.Essential for reagents like N-Cl imines.[2]

Q3: I'm observing a significant side product that complicates purification. What is it likely to be?

In syntheses involving phenols and potential rearrangements, the formation of a benzoxazole isomer is a common side reaction. This occurs via a Beckmann-type rearrangement instead of the desired direct cyclization.

Plausible Side Reaction:

  • Benzoxazole Formation: Instead of the phenolic oxygen attacking the oxime nitrogen, a rearrangement can occur, leading to the formation of a 2-substituted benzoxazole. This pathway can sometimes be favored under specific acidic or thermal conditions.[2]

Prevention Strategies:

  • Milder Conditions: Employing milder cyclization reagents, such as certain Lewis acids, at lower temperatures can suppress the rearrangement pathway.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Non-coordinating solvents may favor the desired cyclization.

  • Protecting Group Strategy: While adding steps, protecting the phenolic hydroxyl as a methyl or benzyl ether before cyclization and deprotecting it at the end can prevent its involvement in alternative reactions.

Q4: How can I effectively purify the final product, this compound?

The carboxylic acid and phenolic hydroxyl groups make the final product polar and potentially water-soluble at basic pH, which can be leveraged for purification.

  • Acid-Base Extraction: After the reaction workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving less polar impurities behind. Re-acidify the aqueous layer with dilute HCl to precipitate the pure product, which can then be collected by filtration.

  • Recrystallization: If impurities persist, recrystallization is highly effective. The polarity of the molecule suggests using polar solvents. Washing the crude product with a cold solvent like ethanol can remove some impurities.[1] For recrystallization, consider solvent systems like ethanol/water or acetone/heptane.

  • Column Chromatography: For very difficult separations, silica gel column chromatography can be used. A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing, will be required (e.g., Dichloromethane/Methanol/Acetic Acid).

Detailed Experimental Protocol

This protocol is a generalized procedure based on common methodologies for benzisoxazole synthesis.[2][3] Researchers must optimize conditions for their specific setup.

Step 1: Oximation of 2,5-Dihydroxyacetophenone

  • To a solution of 2,5-dihydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

  • Heat the mixture to reflux (approx. 78 °C) and monitor by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid (the oxime) by filtration, wash with cold water, and dry under vacuum.

    • Validation Checkpoint: Confirm oxime formation via ¹H NMR (disappearance of the acetyl methyl singlet and appearance of a new methyl signal and a broad -OH peak).

Step 2: Cyclization to form the Benzisoxazole Core

  • Add the dried oxime intermediate (1.0 eq) slowly to pre-heated Polyphosphoric Acid (PPA) (10x weight of oxime) at 90 °C with vigorous stirring.

  • Increase the temperature to 110-120 °C and hold for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC/LC-MS.

  • Once the reaction is complete, cool the mixture slightly and pour it carefully onto crushed ice with stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

    • Validation Checkpoint: The product of this step should correspond to the cyclized intermediate. Confirm its mass by LC-MS before proceeding.

Step 3: Introduction of the Acetic Acid Moiety and Hydrolysis (Example Route) (This step assumes a route where the acetic acid side chain is added after cyclization. Routes may vary.)

  • The cyclized intermediate would be alkylated with an appropriate reagent like ethyl bromoacetate.

  • The resulting ester is then hydrolyzed. To the ester (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH) (1.5 eq).

  • Stir at room temperature until TLC indicates complete consumption of the ester.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product. Purify as described in Q4.

Frequently Asked Questions (FAQs)

  • FAQ 1: Is a protecting group necessary for the phenolic hydroxyl group? It is not always necessary but is a key variable for optimization. An unprotected phenol can complicate the cyclization. If you observe significant charring, intractable mixtures, or side products like benzoxazoles, repeating the synthesis with a protected phenol (e.g., as a methyl ether using dimethyl sulfate) is a standard strategy. The methyl ether can be cleaved in the final step using BBr₃.

  • FAQ 2: What are the best solvents for benzisoxazole synthesis? The choice of solvent is highly dependent on the specific step. For oximation, alcohols like ethanol are common. For cyclization, the reaction is often run in the dehydrating agent itself (e.g., PPA) or in high-boiling non-polar solvents if using a catalyst. Solvents like ethanol have been shown to be effective in many catalyst-driven benzoxazole syntheses.[1]

  • FAQ 3: Are there alternative synthetic routes to consider? Yes. A notable alternative is the [3+2] cycloaddition between a nitrile oxide and an aryne.[2] For this specific target, this would involve generating an aryne from a precursor like 2-amino-5-hydroxybenzoic acid and reacting it with a nitrile oxide derived from an appropriate acetic acid derivative. This route can be very efficient but requires handling of highly reactive intermediates.

References

Technical Support Center: Purification of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this polar heterocyclic compound.

I. Introduction to Purification Challenges

This compound is a polar molecule containing both a phenolic hydroxyl group and a carboxylic acid moiety. This bifunctional nature presents a unique set of purification challenges, primarily related to its solubility, potential for strong interactions with stationary phases in chromatography, and the nature of impurities generated during its synthesis. This guide provides a systematic approach to overcoming these challenges.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: The compound is "oiling out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of impurities can also disrupt crystal lattice formation.

  • Solutions:

    • Increase the amount of solvent: Your initial solvent volume may be too low, causing the compound to come out of solution as a liquid. Gradually add more hot solvent until the oil fully dissolves.

    • Lower the temperature of crystallization: Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystallization. Try letting the flask cool to room temperature undisturbed before placing it in an ice bath.

    • Change the solvent system: Your current solvent may be too poor for your compound. For a polar, acidic compound like this, consider solvent mixtures. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., heptane or toluene). Dissolve the compound in a minimal amount of the hot polar solvent and slowly add the non-polar solvent until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the polar solvent to redissolve the solid and allow it to cool slowly.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide a nucleation site for crystal growth.

    • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Issue 2: The compound streaks badly on a silica gel TLC plate and won't move from the baseline during column chromatography.

  • Causality: The carboxylic acid and phenolic hydroxyl groups are highly polar and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction prevents the compound from eluting with moderately polar mobile phases.

  • Solutions:

    • Acidify the mobile phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) will protonate the carboxylate anion, reducing its strong interaction with the silica gel and allowing it to elute more effectively.[1]

    • Use a more polar mobile phase: A gradient elution starting with a less polar solvent system and gradually increasing the polarity can help to first elute less polar impurities before increasing the solvent strength to elute your target compound. A common solvent system for polar compounds is a mixture of dichloromethane and methanol.

    • Consider reverse-phase chromatography: If your compound is highly polar and still retained on a normal-phase column, reverse-phase chromatography (using a C18 stationary phase) may be a better option.[1][2] In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape.

    • Deactivate the silica gel: While less common for acidic compounds, if you suspect issues with the acidity of the silica, you could consider using silica gel that has been treated with a base, or use a different stationary phase like alumina. However, for this particular compound, acidifying the mobile phase is the more standard approach.

Issue 3: After purification, the final product still contains persistent impurities.

  • Causality: Impurities may have very similar polarity and solubility to your desired product, making them difficult to separate by a single purification technique. Common impurities could include starting materials (e.g., substituted 2,5-dihydroxyacetophenone), partially reacted intermediates, or side products.

  • Solutions:

    • Employ orthogonal purification methods: If one method fails, try another that separates based on a different principle. For example, if recrystallization is not effective, try column chromatography. If normal-phase chromatography is challenging, consider reverse-phase chromatography.

    • Acid-base extraction: You can exploit the acidic nature of your compound. Dissolve the crude material in an organic solvent like ethyl acetate and wash it with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). Your carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities will remain in the organic layer. You can then acidify the aqueous layer with an acid like HCl to precipitate your purified product, which can be collected by filtration.

    • Use a clarifying agent: If your product has a persistent color, it might be due to highly colored, minor impurities. Treating a solution of your crude product with activated charcoal can help remove these.[3] Dissolve the compound in a suitable solvent, add a small amount of charcoal, heat briefly, and then filter the hot solution through celite to remove the charcoal. Then proceed with crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing this compound?

A good starting point for recrystallization would be a polar protic solvent such as ethanol or a mixture of ethyl acetate and a non-polar co-solvent like heptane or hexanes. Given the presence of both a phenol and a carboxylic acid, solvents like alcohols are often effective.[4] You could also explore mixtures of water with a water-miscible organic solvent like ethanol or acetone.[5]

Q2: What is a recommended mobile phase for thin-layer chromatography (TLC) analysis and column chromatography?

For TLC analysis, a good starting mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1), with the addition of about 1% acetic acid. If the compound does not move from the baseline, switch to a more polar system like 10% methanol in dichloromethane, again with 1% acetic acid.[6] For column chromatography, you can use the solvent system developed during TLC analysis. A gradient elution is often most effective.

Q3: What are the likely impurities I should be looking for?

Without a specific synthetic route, we can anticipate potential impurities based on common syntheses of similar compounds. A plausible synthesis might involve the reaction of 2,5-dihydroxyacetophenone with an appropriate reagent. Therefore, potential impurities could include:

  • Unreacted 2,5-dihydroxyacetophenone.

  • Side-products from incomplete cyclization.

  • Polymeric materials.

  • Residual solvents from the reaction or workup.

Q4: How can I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. Both normal-phase and reverse-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range suggests the presence of impurities.

IV. Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot water dropwise until you observe persistent cloudiness.

  • Redissolution: Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography with an Acidified Mobile Phase
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start eluting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes + 1% acetic acid).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate, then 100% ethyl acetate, and finally to a methanol/dichloromethane mixture if necessary, all containing 1% acetic acid).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Gum) oiling_out Does it 'oil out'? try_recrystallization->oiling_out change_solvent Change solvent system (e.g., EtOH/Water, EtOAc/Heptane) oiling_out->change_solvent Yes pure_product Pure Product oiling_out->pure_product No, forms crystals change_solvent->try_recrystallization streaking_tlc Does it streak on TLC? column_chromatography->streaking_tlc acidify_mobile_phase Acidify mobile phase (e.g., add 1% AcOH) streaking_tlc->acidify_mobile_phase Yes still_impure Is the product still impure? streaking_tlc->still_impure No acidify_mobile_phase->column_chromatography acidify_mobile_phase->still_impure orthogonal_method Use orthogonal method (e.g., Reverse-Phase HPLC or Acid-Base Extraction) still_impure->orthogonal_method Yes still_impure->pure_product No orthogonal_method->pure_product

Caption: Decision tree for selecting a purification method.

Workflow for Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oiling_out Product Oils Out outcome->oiling_out Failure no_precipitation No Precipitation outcome->no_precipitation Failure reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent slow_cool Allow for slower cooling oiling_out->slow_cool change_solvent Change solvent system oiling_out->change_solvent reduce_volume Reduce solvent volume (evaporation) no_precipitation->reduce_volume scratch_flask Scratch inner surface of flask no_precipitation->scratch_flask seed_solution Add a seed crystal no_precipitation->seed_solution reheat_add_solvent->cool slow_cool->cool reduce_volume->cool

Caption: Troubleshooting workflow for recrystallization.

VI. References

  • BenchChem. (2025). Troubleshooting guide for (4-Hydroxybutyl) hydrogen succinate purification by chromatography. --INVALID-LINK--

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization. --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. --INVALID-LINK--

  • Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. --INVALID-LINK--

  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. --INVALID-LINK--

References

Identifying and minimizing byproducts in 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you identify and minimize byproducts, thereby improving your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key stages where byproducts can form?

A common and logical synthetic approach for this compound initiates with a Friedel-Crafts acylation of hydroquinone to form 2,5-dihydroxyacetophenone. This intermediate then undergoes reaction with ethyl chloroacetate, followed by cyclization with hydroxylamine to form the final product.

Byproducts can emerge at several key stages:

  • Friedel-Crafts Acylation: Incomplete reaction or side reactions can lead to residual starting materials or isomeric products.

  • Reaction with Ethyl Chloroacetate: Incomplete alkylation can leave unreacted 2,5-dihydroxyacetophenone.

  • Cyclization with Hydroxylamine: This is the most critical step for byproduct formation. The primary side reaction is the Beckmann rearrangement, leading to the formation of an isomeric benzo[d]oxazole. Dimerization of the hydroxylamine intermediate to an azoxy species is also a possibility.[1][2]

  • Final Product Stability: The final product itself can undergo decarboxylation under certain conditions, especially at elevated temperatures. Polymerization, although less common, can also occur.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section provides a detailed breakdown of common issues, their root causes, and recommended solutions.

Issue 1: Formation of an Isomeric Impurity with the Same Mass as the Product

Q2: My LC-MS analysis shows a significant peak with the same mass-to-charge ratio (m/z) as my target compound, this compound. What is this likely byproduct and how can I prevent its formation?

This is a classic indicator of the Beckmann rearrangement , a common side reaction in benzisoxazole synthesis from o-hydroxyaryl oximes.[1] This rearrangement leads to the formation of the isomeric 2-(5-hydroxybenzo[d]oxazol-2-yl)acetic acid .

Causality: The Beckmann rearrangement is often promoted by protic acids or the presence of moisture, which can protonate the oxime's hydroxyl group, turning it into a good leaving group and initiating the rearrangement cascade.

Recommended Solutions:

  • Employ Anhydrous Conditions: The formation of the desired N-O bond for the benzisoxazole ring is favored under dry conditions. Ensure all your solvents and reagents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Use Milder Activating Agents: Strong acids can aggressively promote the Beckmann rearrangement. Consider using milder activating agents for the oxime cyclization. For instance, a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be effective under neutral conditions.[1] Another alternative is 1,1'-carbonyldiimidazole (CDI).[1]

Condition Favored Product Favored Byproduct
Anhydrous, Neutral pHThis compound
Protic/Aqueous, Acidic pH2-(5-Hydroxybenzo[d]oxazol-2-yl)acetic acid

Issue 2: Presence of High Molecular Weight Impurities

Q3: I am observing high molecular weight species in my crude product analysis. What could be the cause?

The presence of high molecular weight impurities often points to dimerization or polymerization.

  • Dimerization: During the formation of the hydroxylamine intermediate, a competitive side reaction can be the formation of an azoxy dimer . This is more likely if the cyclization step is slow or incomplete.

  • Polymerization: While less common for this specific molecule, polymerization can occur, especially if the reaction is run at high temperatures for extended periods or in the presence of certain catalysts. The phenolic hydroxyl group and the carboxylic acid moiety can potentially participate in intermolecular reactions.

Recommended Solutions:

  • Optimize Reaction Temperature and Time: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

  • Control Stoichiometry: Ensure the correct stoichiometry of reactants to avoid excesses that might promote side reactions.

Issue 3: Loss of the Acetic Acid Side Chain

Q4: My analysis shows a byproduct corresponding to the loss of a CH₂COOH group. What is happening and how can I avoid it?

This indicates decarboxylation of your final product, this compound, to form 5-hydroxy-3-methylbenzo[d]isoxazole .

Causality: Carboxylic acids, especially those with certain activating groups on the aromatic ring, can be susceptible to decarboxylation at elevated temperatures.

Recommended Solutions:

  • Maintain Moderate Temperatures: During the final work-up and purification steps, avoid excessive heat. If recrystallization is necessary, use the lowest effective temperature and minimize the time the product is in hot solvent.

  • pH Control: The stability of the carboxylic acid can be pH-dependent. Ensure the pH of your work-up and purification conditions is optimized to maintain the stability of the product.

Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Byproduct Identification

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • LC-MS Analysis: Inject the sample into an HPLC system coupled with a mass spectrometer.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

    • Detection: Monitor at a suitable UV wavelength (e.g., 254 nm, 280 nm) and acquire mass spectra in both positive and negative ion modes.

  • NMR Spectroscopy: For definitive structural elucidation of isolated impurities, acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • FT-IR Spectroscopy: Obtain an IR spectrum to identify key functional groups.

Table 1: Common Byproducts and Their Expected Mass Spectrometric and Spectroscopic Signatures

Compound Name Molecular Formula Expected [M-H]⁻ (m/z) Key ¹H NMR Signals (Illustrative) Key IR Absorptions (cm⁻¹)
This compound (Product) C₉H₇NO₄192.03Aromatic protons, singlet for CH₂, broad singlets for OH and COOH~3400 (OH), ~1700 (C=O, acid), ~1600 (C=N)
2-(5-Hydroxybenzo[d]oxazol-2-yl)acetic acidC₉H₇NO₄192.03Different aromatic proton splitting pattern, singlet for CH₂~3400 (OH), ~1700 (C=O, acid), ~1620 (C=N)
5-Hydroxy-3-methylbenzo[d]isoxazoleC₈H₇NO₂148.04Aromatic protons, singlet for CH₃~3400 (OH), ~1600 (C=N)
Azoxy DimerC₁₈H₁₂N₂O₈383.05Complex aromatic region

Visualizing Reaction Pathways

Diagram 1: Synthetic Pathway and Major Byproduct Formation

G cluster_main Main Synthetic Route cluster_byproducts Potential Byproducts A 2,5-Dihydroxyacetophenone B Intermediate Oxime A->B 1. Ethyl Chloroacetate, Base 2. Hydroxylamine C This compound (Target Product) B->C Cyclization (Anhydrous) D 2-(5-Hydroxybenzo[d]oxazol-2-yl)acetic acid (Beckmann Rearrangement) B->D Protic/Acidic Conditions F Azoxy Dimer B->F Side Reaction E 5-Hydroxy-3-methylbenzo[d]isoxazole (Decarboxylation) C->E Heat

Caption: Synthetic route and key byproduct pathways.

Diagram 2: Troubleshooting Logic Flow

G start Crude Product Analysis q1 Impurity with same mass as product? start->q1 a1_yes Likely Beckmann Rearrangement. - Use anhydrous conditions. - Use milder activating agents. q1->a1_yes Yes q2 High MW impurities present? q1->q2 No a1_yes->q2 a2_yes Potential Dimerization/Polymerization. - Optimize temperature and time. - Check stoichiometry. q2->a2_yes Yes q3 Impurity with mass of product - 44 Da? q2->q3 No a2_yes->q3 a3_yes Decarboxylation. - Avoid excessive heat. - Control pH. q3->a3_yes Yes end_node Pure Product q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for byproduct identification.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound during in vitro and in vivo assays. By understanding the physicochemical properties of this molecule and employing appropriate formulation strategies, you can ensure the accuracy and reproducibility of your experimental results.

I. Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a weakly acidic compound, a characteristic that significantly influences its solubility.[1][2][3] The presence of both a hydroxyl group and a carboxylic acid group in its structure means that its charge state, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution.[1][2][4] At physiological pH (around 7.4), the carboxylic acid group will be largely deprotonated, which can aid in solubility. However, the overall molecule possesses hydrophobic regions that can lead to poor aqueous solubility, a common challenge for many new chemical entities in drug discovery.[]

II. Troubleshooting Guide: From Stock Solutions to Assay Plates

This section addresses specific issues you may encounter in a question-and-answer format, providing not just the "how" but also the "why" for each troubleshooting step.

Issue 1: My this compound won't fully dissolve in my organic solvent for the initial stock solution.

Question: I'm trying to make a concentrated stock solution (e.g., 50-100 mM) in DMSO, but I see solid particles that won't go into solution, even with vortexing. What's happening?

Answer: This issue often stems from using a suboptimal solvent or insufficient energy to break the crystal lattice of the solid compound. While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for many organic compounds, the solubility limit can still be reached.[6][7]

Causality & Recommended Solutions:

  • Solvent Purity: Ensure you are using anhydrous, high-purity DMSO. Water contamination can significantly decrease the solubility of hydrophobic compounds.[8]

  • Energy Input: Gentle warming (to 37°C) and brief sonication can provide the necessary energy to facilitate dissolution. Be cautious with extended heating, as it could potentially degrade the compound.

  • Alternative Solvents: If DMSO is not effective, consider other organic solvents such as N,N-Dimethylformamide (DMF) or methanol, where similar benzisoxazole derivatives have shown solubility.[9] Always check for solvent compatibility with your specific assay system.

Protocol 1: Preparing a Concentrated Stock Solution

This protocol details the steps for preparing a concentrated stock solution, a common starting point for most experiments.[10][11][12][13]

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

  • Water bath or incubator set to 37°C

  • Sonicator

Procedure:

  • Calculate Mass: Determine the required mass of the compound for your desired stock concentration and volume.

  • Weigh Compound: Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Gentle Warming: If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.

  • Sonication (if necessary): If solids persist, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[14]

Issue 2: My compound precipitates immediately when I add the stock solution to my aqueous assay buffer or cell culture medium.

Question: I have a clear stock solution in DMSO, but when I dilute it into my phosphate-buffered saline (PBS) or cell culture medium, it immediately turns cloudy or forms a precipitate. Why does this happen and how can I prevent it?

Answer: This phenomenon, often called "crashing out" or "solvent shock," is a classic sign of a compound with poor aqueous solubility.[8][15] The compound is stable in the high-concentration organic solvent but becomes supersaturated and precipitates when rapidly diluted into an aqueous environment where its solubility is much lower.[16]

Causality & Recommended Solutions:

  • High Final Concentration: The final concentration of the compound in the aqueous medium likely exceeds its solubility limit.[15]

  • Rapid Dilution: Direct, rapid addition of the concentrated stock into the aqueous phase causes a sudden change in the solvent environment, leading to precipitation.[15]

  • pH of the Medium: As a weak acid, the solubility of this compound is pH-dependent.[1][2] If the pH of your aqueous medium is too low, the compound will be in its less soluble, protonated (neutral) form.[1][3]

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Medium check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution performed too rapidly? check_conc->check_dilution No solution_conc Reduce final working concentration. check_conc->solution_conc Yes check_ph Is the pH of the medium optimal? check_dilution->check_ph No solution_dilution Use serial dilutions and gentle mixing. check_dilution->solution_dilution Yes solution_ph Adjust the pH of the buffer to be > pKa. check_ph->solution_ph Yes end_node Clear Solution Achieved check_ph->end_node No/Resolved solution_conc->end_node solution_dilution->end_node solution_ph->end_node

Caption: Troubleshooting workflow for compound precipitation.

Protocol 2: Determining Maximum Aqueous Solubility

To avoid precipitation, it is crucial to determine the maximum soluble concentration of your compound under your specific experimental conditions.[15]

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Your specific aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)

  • Sterile 96-well plate or microcentrifuge tubes

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of your compound in the aqueous medium. For example, start with a 1:100 dilution of your stock and perform 2-fold serial dilutions from there.

  • Visual Inspection (Immediate): Immediately after dilution, visually inspect each well or tube for any signs of cloudiness or precipitate.

  • Incubation (for cell-based assays): If the solutions are for a cell-based assay, incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a few hours.

  • Visual Inspection (Post-Incubation): After incubation, re-examine the solutions for any delayed precipitation.

  • Determine Maximum Solubility: The highest concentration that remains clear both immediately and after incubation is your working maximum soluble concentration.

Issue 3: My compound is soluble initially but precipitates over time in the incubator.

Question: My assay plate looks fine when I prepare it, but after several hours or a day in the incubator, I see a crystalline precipitate in the wells. What could be causing this delayed precipitation?

Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of cell culture medium over time.[15]

Causality & Recommended Solutions:

  • pH Shift in Medium: Cellular metabolism can produce acidic byproducts, lowering the pH of the medium.[8][15] This decrease in pH can cause the weakly acidic this compound to shift to its less soluble protonated form, leading to precipitation.[1][2]

    • Solution: Ensure your incubator's CO₂ levels are properly calibrated to maintain the buffering capacity of your medium. For dense cultures, more frequent media changes may be necessary.

  • Interaction with Media Components: Components in the media, such as salts and proteins (especially in serum-containing media), can interact with the compound over time, reducing its solubility.[8][14][17]

    • Solution: If you suspect interactions with serum proteins, consider reducing the serum percentage or using a serum-free medium if your cell line permits.

  • Compound Instability: The compound itself might be unstable at 37°C over extended periods, leading to degradation and precipitation of the less soluble degradants.

    • Solution: While less common for this type of structure, if instability is suspected, consider reducing the incubation time or adding the compound to the assay plates immediately before analysis.

III. Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.[18][19]

Co-solvents

The use of co-solvents is a common technique to increase the solubility of poorly water-soluble drugs.[20][21][22] Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to remain in solution.[][23]

Commonly Used Co-solvents in Biological Assays:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

Table 1: Recommended Starting Concentrations for Co-solvents

Co-solventTypical Final Concentration in AssayConsiderations
Ethanol0.1% - 1% (v/v)Can be toxic to some cell lines at higher concentrations.
Propylene Glycol0.5% - 5% (v/v)Generally well-tolerated by cells.
PEG 4001% - 10% (v/v)Can increase the viscosity of the medium.

Important Note: Always perform a vehicle control experiment to ensure that the co-solvent at the chosen concentration does not affect your assay results or cell viability.

pH Adjustment

As a weakly acidic compound, increasing the pH of the solution above the pKa of the carboxylic acid group will shift the equilibrium towards the more soluble, deprotonated (anionic) form.[1][2][3]

Workflow for pH Adjustment:

start Compound is a Weak Acid increase_ph Increase pH of the Aqueous Buffer start->increase_ph deprotonation Compound shifts to its deprotonated (anionic) form increase_ph->deprotonation solubility_increase Increased Solubility deprotonation->solubility_increase

Caption: Effect of pH on the solubility of a weak acid.

Practical Application: For in vitro biochemical assays (without live cells), you can prepare your buffer at a slightly more alkaline pH (e.g., pH 8.0) to enhance the solubility of this compound. However, for cell-based assays, significant deviations from physiological pH (7.2-7.4) are not advisable due to potential cytotoxicity.[18]

IV. Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound? While experimental data for this specific molecule is not readily available in the search results, a structurally similar compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, has a predicted pKa of approximately 3.60 for the carboxylic acid.[9] This suggests that at physiological pH (~7.4), the carboxylic acid group will be predominantly in its ionized, more soluble form.

Q2: Can I use surfactants to improve solubility? Yes, surfactants can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[18] Non-ionic surfactants like Tween® 20 or Tween® 80 are often used in biological assays. However, it's crucial to use them at concentrations above their critical micelle concentration (CMC) and to verify that they do not interfere with your assay.

Q3: How does Fetal Bovine Serum (FBS) in my cell culture medium affect the solubility of my compound? FBS can have a dual effect.[8] The proteins in FBS, particularly albumin, can bind to hydrophobic compounds, which can help keep them in solution. Conversely, at high concentrations of the compound or serum, these interactions can lead to the formation of insoluble protein-compound complexes, causing co-precipitation.[8] If you observe precipitation in serum-containing medium but not in serum-free medium, this might be the cause.

Q4: Is it better to prepare fresh dilutions of my compound for each experiment? Yes, it is always best practice to prepare fresh dilutions from a concentrated, frozen stock solution for each experiment.[15] This minimizes the risk of compound degradation or precipitation that might occur if diluted aqueous solutions are stored.

V. References

  • Cosolvent - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). International Journal of Research and Development in Pharmacy & Life Sciences.

  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from --INVALID-LINK--

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bio-enviromental and public health sciences.

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • Troubleshooting precipitation of methyl p-coumarate in cell culture media. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Common Cell Culture Problems: Precipitates. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Does anyone know how pH affects solubility?? (2021). Reddit. Retrieved from --INVALID-LINK--

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Cyagen. Retrieved from --INVALID-LINK--

  • Does pH affect solubility? (2023). AAT Bioquest. Retrieved from --INVALID-LINK--

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec. Retrieved from --INVALID-LINK--

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Journal of Pharmaceutical Sciences and Research.

  • Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved from --INVALID-LINK--

  • The influence of pH on solubility in water. (n.d.). Experiment 11.

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2018). ResearchGate.

  • Preparing Solutions. (2025). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • How to tackle compound solubility issue. (2022). Reddit. Retrieved from --INVALID-LINK--

  • Preparing Solutions. (2022). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • 2-(1,2-Benzisoxazol-3-yl)acetic acid. (n.d.). HRD Pharm. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Barcelona Fine Chemicals. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate.

  • Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics.

  • This compound. (2025). Chem-Station. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from --INVALID-LINK--

  • 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid. (n.d.). Thoreauchem. Retrieved from --INVALID-LINK--

  • 2-(Benzo[d]isoxazol-5-yl)acetic acid. (n.d.). Synblock. Retrieved from --INVALID-LINK--

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). ResearchGate.

References

Technical Support Center: Optimizing Benzisoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The benzisoxazole core is a cornerstone in numerous pharmaceuticals, including the anticonvulsant zonisamide and the antipsychotic risperidone, making its efficient synthesis a critical task in drug discovery and development.[1][2][3]

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offering troubleshooting solutions and data-driven optimization strategies. The content is structured around the primary synthetic disconnections used to form the benzisoxazole ring, addressing the common challenges associated with each approach.

Section 1: Foundational Strategies and Core Challenges

The construction of the 1,2-benzisoxazole ring primarily relies on the intramolecular cyclization to form either the C–O bond or the N–O bond. Modern methods, such as cycloadditions and transition-metal-catalyzed annulations, offer alternative and often more versatile routes.[1][4] Understanding the mechanistic basis of each strategy is paramount to troubleshooting and optimization.

Benzisoxazole_Synthesis_Strategies cluster_0 Starting Materials cluster_1 Primary Cyclization Pathways cluster_2 Product A o-Halo/Nitro Aryl Oximes CO C–O Bond Formation (Intramolecular Nucleophilic Substitution) A->CO Base-Promoted B o-Hydroxyaryl Oximes/Imines NO N–O Bond Formation (Intramolecular Cyclization) B->NO Dehydrative Cyclization C Arynes + Nitrile Oxides CC_CO [3+2] Cycloaddition C->CC_CO D N-Phenoxyacetamides + Aldehydes CC_CN [4+1] Annulation (Pd-Catalyzed) D->CC_CN Product 1,2-Benzisoxazole Core CO->Product NO->Product CC_CO->Product CC_CN->Product

Caption: Core synthetic strategies for 1,2-benzisoxazole ring formation.

Section 2: Troubleshooting Guide by Synthetic Pathway

This section is formatted as a series of frequently asked questions (FAQs) and troubleshooting scenarios organized by the type of bond formation.

Pathway 1: C–O Bond Formation via Intramolecular Nucleophilic Aromatic Substitution (SNAr)

This classical approach typically involves the base-promoted cyclization of an o-substituted aryl oxime, where the ortho-substituent is a good leaving group (e.g., F, Cl, NO₂).[1][5]

FAQs & Troubleshooting

Question: My base-promoted cyclization of 2-chloro-benzaldehyde oxime is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this reaction are common and can typically be traced to one of several factors. A systematic approach to troubleshooting is recommended.

  • Base Strength & Stoichiometry: The base is critical for deprotonating the oxime hydroxyl group, forming the nucleophile that initiates the cyclization.

    • Insight: A base that is too weak may not generate a sufficient concentration of the oxime anion. Conversely, an overly strong base can sometimes promote side reactions.

    • Troubleshooting Steps:

      • If using a mild base like K₂CO₃, consider switching to a stronger base such as KOH or potassium tert-butoxide (t-BuOK).[5]

      • Ensure at least one full equivalent of the base is used. It can be beneficial to use a slight excess (1.1-1.5 equivalents).

      • Perform a small-scale screen of bases to identify the optimal choice for your specific substrate.

  • Solvent Choice: The solvent must be able to dissolve the substrate and the base, and its polarity can influence the reaction rate.

    • Insight: Polar aprotic solvents like DMF or DMSO are generally effective as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[6] Alcohols can also be used but may lead to competing ether formation if not carefully controlled.

    • Troubleshooting Steps:

      • Ensure your solvent is anhydrous. Water can hydrolyze the starting material or interfere with the base.

      • If solubility is an issue, switch to a more polar solvent like DMF or NMP.

      • Compare a polar aprotic solvent (e.g., DMF) with a polar protic solvent (e.g., ethanol) to see which medium favors the reaction.

  • Reaction Temperature and Time: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Insight: Insufficient temperature will result in a sluggish or incomplete reaction.

    • Troubleshooting Steps:

      • Monitor the reaction by TLC or LC-MS. If starting material persists after several hours, gradually increase the temperature (e.g., from 80 °C to 120 °C).

      • Be aware that excessively high temperatures can lead to decomposition.

Troubleshooting_Low_Yield cluster_solutions Actionable Solutions Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Base Evaluate Base System Check_Solvent Assess Solvent Conditions Check_Base->Check_Solvent If optimal Sol_Base Screen stronger bases (KOH, t-BuOK) Adjust stoichiometry (1.1-1.5 eq) Check_Base->Sol_Base Check_Temp Optimize Temperature & Time Check_Solvent->Check_Temp If optimal Sol_Solvent Ensure anhydrous conditions Switch to DMF or DMSO Check_Solvent->Sol_Solvent Result Yield Improved Check_Temp->Result Reaction Complete Sol_Temp Increase temperature incrementally Monitor reaction progress via TLC/LC-MS Check_Temp->Sol_Temp Check_Purity->Check_Base If pure Sol_Purity Recrystallize or re-purify Confirm structure by NMR/MS Check_Purity->Sol_Purity

Caption: Troubleshooting workflow for low yields in benzisoxazole synthesis.

Pathway 2: N–O Bond Formation via Cyclization of o-Hydroxyaryl Oximes

This method involves the cyclization of o-hydroxyaryl oximes or related imines. A key challenge in this pathway is the competition with the Beckmann rearrangement, which leads to the isomeric benzo[d]oxazole.[1][7]

FAQs & Troubleshooting

Question: My reaction of an o-hydroxyacetophenone oxime is producing a significant amount of a benzo[d]oxazole byproduct. How can I favor the desired benzisoxazole product?

Answer: The formation of the benzo[d]oxazole byproduct occurs via a Beckmann rearrangement, which is often promoted by protic acids or aqueous conditions.[7] To favor the desired N-O bond formation for the benzisoxazole, the reaction conditions must be carefully controlled.

  • Employ Anhydrous Conditions: This is the most critical factor.

    • Insight: The Beckmann rearrangement is often mediated by protonation of the oxime hydroxyl group. Water can act as a proton source. In contrast, direct N-O bond formation is favored under anhydrous conditions.[7][8]

    • Troubleshooting Steps:

      • Thoroughly dry all glassware and use anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Choice of Activating Agent/Catalyst: Avoid strong protic acids.

    • Insight: Strong acids (e.g., H₂SO₄, TfOH) are known to promote the Beckmann rearrangement.[9] Reagents that activate the hydroxyl group under neutral or basic conditions are preferred for benzisoxazole synthesis.

    • Troubleshooting Steps:

      • Use a system like triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which operates under neutral conditions and has been shown to be effective.[7]

      • Consider using reagents like 1,1'-carbonyldiimidazole (CDI) to activate the oxime hydroxyl group.

      • If a Lewis acid is required, screen options like ZrCl₄, which has been shown to favor benzisoxazole formation, whereas TfOH can selectively produce the benzo[d]oxazole.[8]

ConditionFavored ProductMechanistic RationaleReference
Anhydrous, Neutral/Basic1,2-Benzisoxazole Promotes direct intramolecular nucleophilic attack of the phenolic oxygen on the oxime nitrogen.[8],[7]
Protic/Acidic, AqueousBenzo[d]oxazole Facilitates protonation of the oxime hydroxyl, initiating the Beckmann rearrangement cascade.[1],[7]
Pathway 3: Palladium-Catalyzed [4+1] Annulation

This modern approach involves the reaction of N-phenoxyacetamides with aldehydes, catalyzed by palladium. It allows for the simultaneous construction of C–C and C=N bonds.[10][11][12]

FAQs & Troubleshooting

Question: My Pd-catalyzed annulation between N-phenoxyacetamide and benzaldehyde is not working. What are the key parameters to check?

Answer: Palladium-catalyzed reactions are powerful but sensitive to several variables.

  • Catalyst and Ligand Integrity: The active catalytic species must be generated and maintained.

    • Insight: The choice of palladium source (e.g., Pd(TFA)₂ or Pd(OAc)₂) and the presence of an appropriate ligand are crucial for the catalytic cycle. The oxidant is also a key component.

    • Troubleshooting Steps:

      • Ensure the palladium catalyst is from a reliable source and has not degraded.

      • This reaction often proceeds without an external ligand, but if yields are low, consider adding a phosphine or N-heterocyclic carbene (NHC) ligand.

      • Verify the quality and stoichiometry of the oxidant (e.g., K₂S₂O₈).

  • C-H Activation Directing Group: The N-phenoxyacetamide contains the directing group that positions the palladium catalyst for ortho C-H activation.

    • Insight: If this group is modified or improperly formed, the crucial C-H activation step will fail.

    • Troubleshooting Steps:

      • Confirm the structure and purity of your N-phenoxyacetamide starting material by NMR and MS.

      • Ensure there are no bulky substituents near the ortho C-H bonds that could sterically hinder the palladacycle formation.

  • Reaction Conditions:

    • Insight: These reactions often require high temperatures (100-140 °C) and an inert atmosphere.

    • Troubleshooting Steps:

      • Degas the solvent thoroughly before use to remove oxygen, which can deactivate the catalyst.

      • Perform a temperature screen to find the optimal point where the reaction proceeds efficiently without significant catalyst decomposition.

Section 3: Experimental Protocols

Protocol 1: Base-Promoted Synthesis of 6-Nitro-1,2-benzisoxazole

This protocol is adapted from literature procedures for C–O bond formation.[1]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitrobenzaldehyde oxime (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Purification: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure 6-nitro-1,2-benzisoxazole.

Protocol 2: [3+2] Cycloaddition of an Aryne and a Nitrile Oxide

This protocol is based on the convenient in situ generation of both reactive intermediates.

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the chlorooxime (e.g., 4-chlorobenzaldehyde chlorooxime, 1.0 eq), the aryne precursor (o-(trimethylsilyl)aryl triflate, 1.2 eq), and anhydrous cesium fluoride (CsF, 3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 3-aryl-1,2-benzisoxazole.

References

Technical Support Center: Troubleshooting HPLC Separation of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC separation of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, blending technical accuracy with field-proven insights.

Understanding the Analyte: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the parent molecule, this compound. It possesses a fused bicyclic aromatic system (benzoisoxazole), a phenolic hydroxyl group, and a carboxylic acid moiety. These functional groups dictate its behavior in a chromatographic system.

Key Physicochemical Properties:

  • pKa: The molecule has an acidic carboxylic acid group (predicted pKa ≈ 3.65) and a weakly acidic phenolic hydroxyl group.[1][2] This means its ionization state, and therefore its retention in reversed-phase HPLC, will be highly dependent on the mobile phase pH.

  • Polarity: The presence of hydroxyl and carboxylic acid groups makes the molecule relatively polar.

  • UV Absorbance: The aromatic rings suggest strong UV absorbance, which is beneficial for detection.

The isomers of this compound could be positional isomers (e.g., with the hydroxyl group at a different position on the benzene ring) or chiral isomers if a stereocenter is present in a derivative. This guide will address both scenarios.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am seeing poor peak shape, specifically peak tailing, for my this compound isomers. What is the likely cause and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing is a common issue in HPLC and often indicates undesirable secondary interactions between the analyte and the stationary phase, or other system issues.[3][4][5] For an acidic compound like this compound, the most probable cause is the interaction of the carboxylate or phenolate ions with active sites on the silica-based stationary phase, particularly free silanol groups.[3]

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH: The primary cause of tailing for this acidic analyte is likely secondary interactions with the silica support of the column. By lowering the mobile phase pH to at least 2 units below the pKa of the carboxylic acid (i.e., pH < 2.5), you can ensure the molecule is in its neutral, protonated form, which minimizes these interactions.

    • Protocol: Prepare a mobile phase containing an acidic modifier like 0.1% formic acid or 0.1% phosphoric acid.[6]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block the majority of residual silanol groups. If you are using an older Type A silica column, switching to a high-purity, end-capped Type B silica column (e.g., a modern C18) can dramatically improve peak shape.[3]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[5]

    • Protocol: Prepare a dilution series of your sample (e.g., 100%, 50%, 25%, 10%) and inject each. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column. Reduce your sample concentration accordingly.

  • Consider Mobile Phase Buffer: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range, to control the pH at the column surface.[5]

Q2: I am unable to separate two isomers of this compound. They are co-eluting or have very poor resolution.

A2: Strategies for Improving Isomer Resolution

The approach to resolving isomers depends heavily on whether you are dealing with positional isomers or chiral isomers (enantiomers) .

Scenario 1: Separating Positional Isomers

Positional isomers have different physical properties and can be separated on standard achiral HPLC columns (like C18 or Phenyl) with appropriate method development.

Method Development Protocol for Positional Isomers:

  • Column Selection:

    • C18 Columns: These are the workhorse of reversed-phase HPLC and a good starting point. They separate based on hydrophobicity.[7]

    • Phenyl Columns: If the isomers have differences in their aromatic character or planarity, a phenyl column can offer alternative selectivity through π-π interactions.[7][8]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. They offer different selectivities. It is recommended to screen both. ACN often provides sharper peaks, while MeOH can offer different elution orders.

    • Gradient Optimization: A shallow gradient is often effective for separating closely eluting peaks.

      • Starting Conditions: Begin with a broad gradient (e.g., 5-95% ACN over 20 minutes) to determine the approximate elution time. Then, run a shallower gradient around the elution window of your isomers.

ParameterStarting Condition 1Starting Condition 2Rationale
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl, 4.6 x 150 mm, 3.5 µmScreen different selectivities
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterSuppress ionization of the analyte
Mobile Phase B AcetonitrileMethanolScreen different organic modifiers
Gradient 5% to 95% B in 20 min5% to 95% B in 20 minInitial screening gradient
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate
Temperature 30 °C30 °CControlled temperature for reproducibility
Detection UV at 254 nm or DADUV at 254 nm or DADBased on UV absorbance of the aromatic system

Scenario 2: Separating Chiral Isomers (Enantiomers)

Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is typically achieved using a Chiral Stationary Phase (CSP).[9][10]

Method Development Protocol for Chiral Isomers:

  • Column Selection (CSPs): Polysaccharide-based CSPs are highly versatile and successful for a wide range of pharmaceutical compounds.[10][11]

    • Recommended Starting Columns:

      • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)

      • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)

  • Mobile Phase Screening: Chiral separations are often achieved in normal-phase, polar organic, or reversed-phase modes. A screening approach is most effective.[12][13]

ModeMobile Phase CompositionRationale
Normal Phase Hexane/Ethanol (e.g., 90/10 v/v)Promotes hydrogen bonding and dipole-dipole interactions with the CSP.
Polar Organic Acetonitrile or MethanolUseful for polar compounds.
Reversed Phase Water/Acetonitrile or Water/Methanol with a buffer (e.g., ammonium bicarbonate)For compounds with sufficient hydrophobicity.

Troubleshooting Workflow for Poor Resolution of Isomers

Caption: Workflow for improving isomer resolution.

Q3: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A3: Eliminating Ghost Peaks

Ghost peaks are extraneous peaks that do not originate from the injected sample.[4] They can be caused by contamination in the mobile phase, carryover from previous injections, or issues with the HPLC system itself.[14]

Troubleshooting Ghost Peaks:

  • Identify the Source:

    • Blank Injection: Run a blank injection (injecting only the mobile phase). If the ghost peak is still present, the contamination is likely in the mobile phase or the system.

    • No Injection: Run the gradient without an injection. If the peak appears, the source is definitely the mobile phase or system.

  • Common Causes and Solutions:

    • Mobile Phase Contamination: Always use high-purity, HPLC-grade solvents and freshly prepared buffers.[14] Filter all aqueous mobile phases.

    • System Contamination: Flush the entire system, including the injector and detector, with a strong solvent (like 100% ACN or isopropanol).

    • Sample Carryover: If the ghost peak appears in a blank run immediately after a sample injection, it is likely carryover. Develop a robust needle wash procedure, using a wash solvent that is strong enough to dissolve the analyte completely.

References

Addressing stability issues of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid (CAS 34173-03-0). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Due to its specific chemical structure, featuring a phenolic hydroxyl group and a benzisoxazole core, this molecule requires careful handling to ensure experimental reproducibility and integrity. This guide provides in-depth, experience-driven advice and protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration and is the compound degraded?

A: This is the most common observation of instability. The discoloration is almost certainly due to the oxidation of the 5-hydroxy (phenolic) group on the benzisoxazole ring. Phenols are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ions in your solvent or buffer. This process forms quinone-like structures, which are highly conjugated and typically appear as yellow or brown, even at low concentrations.

Causality: The presence of this colored species indicates that a portion of your compound has degraded. This can significantly impact your experimental results by lowering the effective concentration of the active compound and introducing new, potentially reactive species into your assay. It is crucial to address the root cause to ensure data integrity.

Q2: What are the primary factors that degrade this compound in solution?

A: The degradation of this compound is primarily driven by three factors: pH, light, and temperature.

  • pH: The benzisoxazole ring's N-O bond can be susceptible to cleavage under harsh pH conditions. Strong bases, in particular, can promote a "Kemp elimination" type reaction, leading to the formation of a 2-hydroxybenzonitrile species[1]. Furthermore, alkaline conditions (pH > 8) can deprotonate the phenolic hydroxyl group, making it significantly more susceptible to oxidation.

  • Light (Photodegradation): Aromatic compounds, especially phenols, can absorb UV light, leading to the formation of reactive oxygen species and accelerating the oxidation process described in Q1.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis. Several suppliers recommend refrigerated storage (2-8°C) or even cold-chain transport, underscoring the compound's thermal sensitivity[2][3].

Q3: What are the ideal storage conditions for my stock solutions?

A: To maximize the shelf-life of your stock solution, we recommend the following:

  • Solvent: Use a high-purity, degassed, anhydrous solvent like DMSO or DMF.

  • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.

  • Light Protection: Always store vials wrapped in aluminum foil or in amber-colored vials to protect from light.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative degradation.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into the stock.

Q4: Which solvents are recommended for preparing solutions, and are there any I should avoid?

A:

  • Recommended: Anhydrous, research-grade DMSO and DMF are excellent choices for initial stock solutions due to their ability to dissolve the compound and their relative inertness. For aqueous working solutions, use freshly prepared buffers.

  • Use with Caution: Protic solvents like methanol and ethanol can be used but may be less ideal for long-term storage. If using water or aqueous buffers, ensure they are deoxygenated (by sparging with nitrogen or argon) and, if possible, include a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

  • Avoid: Avoid using buffers with a high pH (>8.0) for any extended period. Do not use solvents that have not been properly stored or that may contain peroxide impurities (e.g., old ethers like THF or dioxane).

Troubleshooting Guide

This section addresses specific experimental issues. Use the following workflow to diagnose your problem.

G Observe Observation: Inconsistent or Unstable Results Color Is the solution discolored? Observe->Color HPLC Do you see new peaks or a reduced parent peak in HPLC analysis? Color->HPLC No CauseOxidation Primary Cause: Oxidation of Phenol Color->CauseOxidation Yes Precipitate Is there visible precipitate in the working solution? HPLC->Precipitate No CauseHydrolysis Primary Cause: Ring Hydrolysis/Cleavage HPLC->CauseHydrolysis Yes CauseSolubility Primary Cause: Poor Solubility in Aqueous Buffer Precipitate->CauseSolubility Yes Sol_Oxidation Solution: - Protect from light - Use deoxygenated buffers - Add antioxidant (e.g., ascorbic acid) - Store under inert gas CauseOxidation->Sol_Oxidation Sol_Hydrolysis Solution: - Maintain pH between 4 and 7.5 - Avoid strongly basic or acidic conditions - Verify buffer pH CauseHydrolysis->Sol_Hydrolysis Sol_Solubility Solution: - Decrease final concentration - Increase co-solvent (e.g., DMSO)  percentage (check assay tolerance) - Prepare fresh from stock CauseSolubility->Sol_Solubility

Caption: Troubleshooting workflow for stability issues.

Technical Protocols

Protocol 1: Preparation and Handling of a Stable Stock Solution

This protocol is designed to minimize initial degradation and ensure a reliable starting point for your experiments.

  • Preparation:

    • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening the container.

    • Weigh the desired amount of compound in a fume hood.

  • Solvent Addition:

    • Use a new, sealed bottle of anhydrous, research-grade DMSO.

    • Add the solvent to the solid compound to achieve the desired concentration (e.g., 10-50 mM).

    • Mix by vortexing until fully dissolved. Gentle warming (<30°C) can be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Immediately divide the stock solution into single-use aliquots in amber glass vials or clear vials wrapped in foil.

    • Expert Tip: Before sealing, gently flush the headspace of each vial with an inert gas (argon or nitrogen) to displace oxygen.

    • Seal the vials tightly with appropriate caps.

    • Label clearly with compound name, concentration, date, and solvent.

    • Store immediately at -20°C for short-term use (< 1 month) or -80°C for long-term storage.

Protocol 2: A Basic Forced Degradation (Stress Testing) Study

This protocol helps you understand the compound's liabilities in your specific experimental context. It is a simplified version of the stress testing required by regulatory guidelines like ICH Q1A(R2)[4][5].

  • Prepare Samples: Prepare several identical aliquots of the compound in your intended final buffer/media at the working concentration. Include a "time zero" control.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot.

    • Thermal Stress: Place an aliquot in an oven at 60°C.

    • Photostability: Place an aliquot under a broad-spectrum light source. Protect a control sample from light.

  • Incubation: Incubate all samples for a defined period (e.g., 2, 8, 24 hours).

  • Analysis: At each time point, neutralize the acid/base samples and quench the oxidative reaction if necessary. Analyze all samples, including the time-zero control, by RP-HPLC (see Protocol 3).

  • Evaluation: Compare the chromatograms. A loss in the main peak area and the appearance of new peaks indicate degradation under that specific stress condition. This information is critical for designing robust experiments.

Protocol 3: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This method allows for the quantitative assessment of the parent compound and the detection of degradation products. It is a stability-indicating method[6].

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-10% B, increasing to 95% B over 15-20 minutes. This ensures the elution of both the polar parent compound and any less polar degradation products.

  • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and detect impurities with different UV spectra.

  • Procedure:

    • Inject the "time zero" sample to establish the initial peak area and retention time.

    • Inject samples from your experiment or forced degradation study.

    • Calculate the percentage of the parent compound remaining relative to the time-zero control. The formula is: (% Remaining) = (Area_sample / Area_t0) * 100.

Appendices

Appendix A: Summary of Stability-Influencing Factors
FactorPotential ImpactRecommended Mitigation Strategy
pH Ring cleavage at high pH (>8); potential for acid hydrolysis.Maintain solution pH between 4.0 and 7.5.
Oxygen Oxidation of the 5-hydroxy group, leading to colored degradants.Use deoxygenated solvents; store under an inert atmosphere (Ar, N₂).
Light Photodegradation, catalysis of oxidation.Use amber vials or wrap containers in foil.
Temperature Increased rate of all degradation pathways.Store stock solutions at ≤ -20°C; prepare working solutions fresh.
Metal Ions Catalysis of oxidation.Use high-purity water and reagents; consider adding a chelator (e.g., EDTA).
Freeze/Thaw Introduction of atmospheric oxygen and moisture.Prepare single-use aliquots of stock solutions.
Appendix B: Potential Degradation Pathways

The primary degradation pathways for this compound are oxidation and base-catalyzed hydrolysis.

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Ensuring the Stability of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid. This resource is designed to provide in-depth, field-proven insights into preventing the degradation of this valuable compound. By understanding the inherent chemical liabilities of this molecule and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experimental outcomes.

Understanding the Molecule: Key Stability Concerns

This compound possesses two primary structural motifs that are susceptible to degradation: the isoxazole ring and the phenolic hydroxyl group . An effective stability strategy must address the vulnerabilities of both.

  • Isoxazole Ring Instability: The isoxazole ring, while generally stable, can undergo cleavage under certain conditions. This is often catalyzed by basic pH and elevated temperatures, leading to the formation of various degradation products.

  • Phenolic Oxidation: The hydroxyl group on the benzene ring is prone to oxidation, a common degradation pathway for phenolic compounds. This process can be initiated by exposure to oxygen, light, and trace metal ions, often resulting in the formation of colored quinone-type impurities.

This guide will provide a structured approach to mitigating these degradation pathways through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a faint yellow/brown. What is happening?

A1: A color change is a strong indicator of the oxidation of the phenolic hydroxyl group. This process is often accelerated by exposure to atmospheric oxygen, UV light, or the presence of trace metal ions in your solvent or on your labware. The colored species are likely quinone-type oxidation products.

Q2: I'm observing a loss of potency in my compound over time, even when stored in the dark. What could be the cause?

A2: If you've ruled out photodegradation, the loss of potency is likely due to either slow oxidation of the phenol or, more subtly, the hydrolytic cleavage of the isoxazole ring. The isoxazole ring is particularly susceptible to cleavage under neutral to basic conditions, a process that can be accelerated by elevated temperatures.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term stability in its solid form, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry environment. A desiccator at 2-8°C is recommended. Inert gas blanketing (e.g., with argon or nitrogen) can provide additional protection against oxidation.

Q4: Which solvents are recommended for preparing solutions of this compound?

A4: The choice of solvent is critical. For short-term use, degassed, antioxidant-sparged, high-purity solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices. For aqueous solutions, it is crucial to use a buffered system at a slightly acidic pH (e.g., pH 4-6) to minimize both isoxazole ring cleavage and phenol oxidation. Always prepare aqueous solutions fresh and use them promptly.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a systematic approach to identifying and resolving common degradation issues.

Issue 1: Rapid Discoloration of Solutions
  • Probable Cause: Oxidation of the phenolic hydroxyl group.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents.

    • Oxygen Exclusion: Degas your solvents by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes before use. Prepare and handle solutions under an inert atmosphere whenever possible.

    • Antioxidant Addition: Incorporate a suitable antioxidant into your solvent system. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at a concentration of 0.01-0.1% can be effective radical scavengers.

    • Chelating Agents: Trace metal ions can catalyze oxidation. Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to your aqueous buffers to sequester these ions.

    • Light Protection: Always protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

Issue 2: Appearance of New Peaks in HPLC Analysis
  • Probable Cause: Degradation of the parent compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its breakdown. The results will help in developing a stability-indicating analytical method.

    • pH Control: The stability of the isoxazole ring is highly pH-dependent. Ensure that your solutions are buffered to a slightly acidic pH (4-6). Avoid basic conditions, as they can rapidly cleave the isoxazole ring.

    • Temperature Control: Elevated temperatures accelerate both hydrolytic and oxidative degradation. Store stock solutions at 2-8°C and avoid repeated freeze-thaw cycles. For experiments conducted at elevated temperatures, minimize the duration of exposure.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a method for preparing a more stable stock solution of this compound for in vitro experiments.

  • Solvent Preparation:

    • Take a suitable volume of high-purity DMSO.

    • Sparge the solvent with argon or nitrogen gas for 20 minutes to remove dissolved oxygen.

    • Add BHT to a final concentration of 0.05% (w/v) and dissolve completely.

  • Solution Preparation:

    • Under a gentle stream of inert gas, weigh the required amount of this compound and dissolve it in the prepared stabilized DMSO.

    • Store the stock solution in an amber vial, blanketed with inert gas, at 2-8°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the degradation profile of the compound and for developing a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to identify and quantify the degradation products.

Data Summary

Stress Condition Likely Degradation Pathway Potential Degradation Products Prevention Strategy
Acidic pH Isoxazole ring cleavageRing-opened productsMaintain pH between 4-6
Basic pH Isoxazole ring cleavageRing-opened productsStrictly avoid basic conditions
Oxidizing agents Phenol oxidationQuinone-type structuresUse antioxidants, exclude oxygen
Elevated Temperature Accelerates all pathwaysMixture of productsStore at 2-8°C, minimize heat exposure
UV Light Phenol oxidation, potential isoxazole rearrangementQuinone-type structures, oxazole isomersProtect from light

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

cluster_0 Degradation Pathways cluster_1 Stress Conditions cluster_2 Degradation Products Parent This compound Base Basic pH Parent->Base Heat Elevated Temperature Parent->Heat Light_O2 Light / Oxygen Parent->Light_O2 RingOpened Isoxazole Ring-Opened Products Base->RingOpened Hydrolysis Heat->RingOpened Oxidized Oxidized Quinone-type Products Light_O2->Oxidized Oxidation

Caption: Key degradation pathways of the target molecule.

cluster_0 Preventive Measures Workflow Start Start: Compound Handling Storage Store Solid at 2-8°C under inert gas, protected from light Start->Storage SolutionPrep Prepare Solutions in Degassed, Antioxidant-Sparged Solvents Storage->SolutionPrep pH_Control Buffer Aqueous Solutions to pH 4-6 SolutionPrep->pH_Control Chelator Add Chelating Agent (e.g., EDTA) to Aqueous Buffers pH_Control->Chelator LightProtection Protect all solutions from light Chelator->LightProtection End Stable Compound LightProtection->End

Caption: Workflow for preventing compound degradation.

Technical Support Center: Synthetic Strategies for 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide exploring alternative synthetic routes for 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid, complete with troubleshooting and FAQs for research and development professionals.

Welcome to the technical support center for the synthesis of this compound (CAS 34173-03-0)[1][2][3][4]. This molecule is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of novel therapeutics.[5][6][7][8] This guide provides an overview of established methods, explores viable alternative synthetic routes, and offers practical troubleshooting advice to overcome common experimental challenges.

Part 1: Analysis of Synthetic Pathways

The synthesis of the benzisoxazole core is a well-established field, yet the specific substitution pattern of the target molecule—a hydroxyl group at the 5-position and an acetic acid moiety at the 3-position—presents unique challenges, particularly concerning functional group compatibility and regioselectivity.

Established Route: Ring Transformation of 4-Hydroxycoumarin

The most direct and commonly cited route involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base.[5][9] This method is efficient as it constructs the desired benzisoxazole-3-acetic acid framework in a single transformative step.

Mechanism: The reaction proceeds via nucleophilic attack of hydroxylamine on the coumarin lactone, followed by ring opening and subsequent intramolecular cyclization and rearrangement to form the stable benzisoxazole ring.

Established_Route Established Synthesis from 4-Hydroxycoumarin Coumarin 4-Hydroxycoumarin Target This compound Coumarin->Target Ring Opening & Recyclization Hydroxylamine NH2OH / Base

Caption: Established one-step synthesis via coumarin rearrangement.

Advantages:

  • Atom Economy: High atom economy with a direct conversion.

  • Scalability: The process is suitable for large-scale industrial production.[9][10]

Potential Challenges:

  • Impurity Profile: The purity of the starting 4-hydroxycoumarin is critical, as impurities can carry through or complicate the purification.

  • Reaction Control: The reaction can be exothermic, requiring careful temperature management.[10]

Alternative Route A: Linear Synthesis via Protected Phenol

This strategy involves building the molecule in a linear fashion, starting from a commercially available, protected 4-substituted phenol. This approach offers greater control over each chemical transformation but requires additional steps for protecting group manipulation.[11][12][13]

Alternative_Route_A Alternative Route A: Linear Synthesis Start 4-Benzyloxyphenol Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 Acetophenone Derivative Step1->Intermediate1 Step2 α-Bromination Intermediate1->Step2 Intermediate2 α-Bromoacetophenone Step2->Intermediate2 Step3 Reaction with Diethyl Malonate Intermediate2->Step3 Intermediate3 Malonate Adduct Step3->Intermediate3 Step4 Hydrolysis & Decarboxylation Intermediate3->Step4 Intermediate4 Keto-acid Step4->Intermediate4 Step5 Oxime Formation Intermediate4->Step5 Intermediate5 Oxime Intermediate Step5->Intermediate5 Step6 Base-mediated Cyclization Intermediate5->Step6 Intermediate6 Protected Target Step6->Intermediate6 Step7 Deprotection (e.g., H2, Pd/C) Intermediate6->Step7 Target Final Product Step7->Target

Caption: Multi-step synthesis offering high control via protecting groups.

Key Considerations:

  • Phenol Protection: The phenolic hydroxyl is acidic and can interfere with many reactions.[12] A robust protecting group like a benzyl (Bn) ether is recommended due to its stability under various conditions and ease of removal via hydrogenolysis.[14]

  • Side Chain Construction: The acetic acid side chain is constructed from an acetophenone intermediate. Care must be taken during steps like α-bromination to avoid ring bromination, which is mitigated by the deactivating effect of the acetyl group.

Alternative Route B: Convergent Synthesis via [3+2] Cycloaddition

A modern and highly versatile approach is the [3+2] cycloaddition of an aryne and a nitrile oxide.[15][16] This method allows for the rapid assembly of the benzisoxazole core from two distinct fragments.

Alternative_Route_B Alternative Route B: [3+2] Cycloaddition cluster_aryne Aryne Generation cluster_nitrile Nitrile Oxide Generation Aryne_Precursor o-(Trimethylsilyl)aryl triflate (derived from protected 4-aminophenol) Aryne Substituted Benzyne Aryne_Precursor->Aryne CsF Cycloaddition [3+2] Cycloaddition Aryne->Cycloaddition Nitrile_Precursor Ethyl 2-chloro-2-(hydroxyimino)acetate Nitrile_Oxide Nitrile Oxide Intermediate Nitrile_Precursor->Nitrile_Oxide Base Nitrile_Oxide->Cycloaddition Protected_Target Protected Target Cycloaddition->Protected_Target Deprotection Final Deprotection Steps Protected_Target->Deprotection Target Final Product Deprotection->Target

Caption: Modern convergent synthesis via reactive intermediates.

Causality and Control:

  • Reactive Intermediates: Both the aryne and the nitrile oxide are highly reactive and are generated in situ.[15]

  • Rate Matching: The success of this reaction often depends on matching the generation rates of the two reactive species to favor the desired cycloaddition over side reactions like nitrile oxide dimerization.[15] This can be controlled by the slow addition of reagents or by using a fluoride source with limited solubility.[17]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of benzisoxazole derivatives in a practical question-and-answer format.

Problem Category Question Potential Causes & Solutions
Low Yield / Incomplete Reaction Q: My reaction yield is consistently low, and TLC analysis shows significant unreacted starting material. What should I investigate?Purity of Starting Materials: Impurities can inhibit catalysts or cause side reactions. Verify the purity of your starting materials using NMR or melting point analysis.[18] Reaction Conditions: The reaction may be sensitive to temperature, time, or solvent.     • Temperature: Gradually increase the temperature while monitoring for side product formation.[10]     • Time: Extend the reaction time and monitor progress by TLC.[18]     • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. Consider increasing the catalyst loading in a small-scale trial.[18][19]
Side Product Formation Q: I'm observing a major, unexpected side product. What could it be?Beckmann Rearrangement: In syntheses involving oxime cyclization, a common side reaction is the Beckmann-type rearrangement to form a benzoxazole instead of a benzisoxazole. This is often favored by certain acidic conditions or reagents.[5]     • Solution: Ensure anhydrous conditions for N-O bond formation pathways.[16] Dimerization/Polymerization: Reactive intermediates, such as nitrile oxides in cycloaddition reactions, can dimerize or polymerize if not consumed quickly.[15]     • Solution: Adjust the rate of addition of precursors or use an excess of the aryne precursor.[15]
Protecting Group Issues Q: The phenolic -OH group is interfering with my synthesis. What is the best protecting group strategy?Choosing the Right Group: The ideal protecting group is stable to your reaction conditions but easy to remove selectively.[11][13]     • Benzyl (Bn) Ether: Stable to most non-reductive conditions. Removed by catalytic hydrogenolysis (H₂, Pd/C). A good general choice.     • p-Methoxybenzyl (PMB) Ether: Similar to benzyl but can be removed oxidatively (e.g., with DDQ or CAN), offering an alternative deprotection strategy.[20]     • Silyl Ethers (e.g., TBDMS): Useful but may be labile to acidic or fluoride-containing conditions.
Purification Challenges Q: My product is difficult to purify by column chromatography due to similar polarity with impurities. What are my options?Acid-Base Extraction: The target molecule contains both a phenolic hydroxyl and a carboxylic acid, making it acidic. You can dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract it into a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃). The aqueous layer can then be washed, re-acidified to precipitate the product, and extracted back into an organic solvent.[19] Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid products on a large scale.
Frequently Asked Questions (FAQs)
  • Q1: Which synthetic route is most suitable for scaling up?

    • A1: The established route from 4-hydroxycoumarin is often preferred for industrial scale-up due to its convergence, high atom economy, and fewer processing steps.[9][10] Linear syntheses with many steps can lead to lower overall yields and increased waste on a large scale.

  • Q2: What are the primary safety concerns during benzisoxazole synthesis?

    • A2: Key hazards include:

      • Hydroxylamine and its derivatives: Can be toxic and potentially explosive, especially when heated or in concentrated form. Handle with appropriate personal protective equipment (PPE) and behind a safety shield.

      • Reactive Intermediates: Arynes and nitrile oxides are high-energy species. Reactions generating them should be conducted with careful temperature control and under an inert atmosphere.

      • Reagents: Many reagents like Friedel-Crafts catalysts (e.g., AlCl₃) and brominating agents are corrosive and moisture-sensitive.

  • Q3: How can I definitively confirm the structure of my final product?

    • A3: A combination of analytical techniques is essential:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the presence of all functional groups.

      • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

      • Infrared (IR) Spectroscopy: To identify key functional groups like -OH (phenol and acid), C=O (acid), and the C=N of the isoxazole ring.

Part 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the Alternative Route A: Linear Synthesis , which highlights the principles of protecting group chemistry and controlled functionalization.

Protocol: Synthesis of this compound

Step 1: Protection of 4-Hydroxyphenol

  • To a solution of 4-methoxyphenol in DMF, add potassium carbonate (K₂CO₃).

  • Slowly add benzyl bromide (BnBr) and heat the mixture.

  • Monitor by TLC until the starting material is consumed.

  • Work up by quenching with water and extracting with ethyl acetate to yield 1-(benzyloxy)-4-methoxybenzene.

Step 2: Friedel-Crafts Acylation

  • Dissolve the protected phenol from Step 1 in a suitable solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath and add aluminum chloride (AlCl₃).

  • Slowly add acetyl chloride and stir until the reaction is complete.

  • Carefully quench the reaction with ice-cold dilute HCl and extract the product to obtain 1-(5-(benzyloxy)-2-hydroxyphenyl)ethan-1-one.

Step 3: Oxime Formation and Cyclization

  • Dissolve the acetophenone derivative from Step 2 in ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the mixture to form the oxime intermediate.

  • Add a stronger base (e.g., potassium hydroxide) and continue to reflux to induce intramolecular cyclization via nucleophilic aromatic substitution.

  • Acidify the mixture to yield the protected benzisoxazole intermediate.

Step 4: Introduction of the Acetic Acid Moiety (Illustrative Example via a different intermediate path) (Note: A more direct route to the acetic acid side chain is often preferred, such as starting with a different acylation agent in Step 2. This illustrates a general principle.)

  • The 3-position of the benzisoxazole can be functionalized. For example, a 3-methyl derivative could be brominated (NBS) and then converted to a nitrile (NaCN), followed by hydrolysis to the acetic acid.

Step 5: Deprotection

  • Dissolve the final protected intermediate in ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on Carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete (monitored by TLC).

  • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound. Purify by recrystallization or chromatography as needed.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. This guide provides an in-depth technical comparison for the structural elucidation of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid , a heterocyclic compound of interest, utilizing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

To demonstrate the specificity and resolving power of this technique, we will compare its mass spectral behavior with a positional isomer, 2-(6-Hydroxybenzo[d]isoxazol-3-yl)acetic acid . While possessing the same elemental composition, the subtle difference in the position of the hydroxyl group leads to distinct fragmentation patterns, allowing for their unequivocal differentiation.

The Imperative of Isomer Differentiation

Positional isomers, such as the two compounds under investigation, often exhibit vastly different pharmacological and toxicological profiles. Therefore, a robust analytical method that can confidently distinguish between them is not merely an academic exercise but a critical component of pharmaceutical development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and structural insight, making it an indispensable tool for this purpose.[1][2]

High-Resolution Mass Spectrometry: The First Line of Evidence

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which is fundamental in confirming the elemental formula of a compound.[3][4] For both this compound and its 6-hydroxy isomer, the molecular formula is C₉H₇NO₄.

Table 1: High-Resolution Mass Spectrometry Data

ParameterExpected ValueObserved Value (Hypothetical)Mass Accuracy (ppm)
Molecular Formula C₉H₇NO₄
Exact Mass 209.0324
[M-H]⁻ (Negative ESI) 208.0251208.0249< 1
[M+H]⁺ (Positive ESI) 210.0402210.0400< 1

Note: The ppm (parts-per-million) error is a measure of the accuracy of the mass measurement. A value below 5 ppm is typically considered acceptable for elemental composition confirmation in small molecule analysis.[5]

While HRMS confirms the elemental composition, it cannot differentiate between isomers. For this, we turn to tandem mass spectrometry (MS/MS) to probe the fragmentation pathways of the molecules.

Tandem Mass Spectrometry (MS/MS): Unveiling the Structural Fingerprint

By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint. The fragmentation pathways are dictated by the underlying chemical structure, with bonds of lower dissociation energy cleaving preferentially.

Predicted Fragmentation of this compound

The presence of the carboxylic acid, phenol, and benzisoxazole moieties will govern the fragmentation of this molecule.

Negative Ion Mode ([M-H]⁻ at m/z 208.0251):

In negative electrospray ionization (ESI), the carboxylic acid is readily deprotonated. The primary fragmentation is expected to be the loss of carbon dioxide (CO₂), a characteristic fragmentation of carboxylic acids.[6]

M_H [M-H]⁻ m/z 208.0251 frag1 Loss of CO₂ (-44 Da) M_H->frag1 ion1 m/z 164.0393 frag1->ion1 frag2 Loss of CO (-28 Da) ion1->frag2 ion2 m/z 136.0444 frag2->ion2

Predicted fragmentation of this compound in negative ion mode.

Positive Ion Mode ([M+H]⁺ at m/z 210.0402):

In positive ESI, protonation can occur at several sites. Fragmentation is likely initiated by the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO).[6]

M_H [M+H]⁺ m/z 210.0402 frag1 Loss of H₂O (-18 Da) M_H->frag1 ion1 m/z 192.0296 frag1->ion1 frag2 Loss of CO (-28 Da) ion1->frag2 ion2 m/z 164.0393 frag2->ion2

Predicted fragmentation of this compound in positive ion mode.
Comparative Fragmentation with 2-(6-Hydroxybenzo[d]isoxazol-3-yl)acetic acid

While the primary fragmentation pathways involving the acetic acid side chain are expected to be similar for the 6-hydroxy isomer, the position of the hydroxyl group on the aromatic ring can influence the stability of the resulting fragment ions and potentially open up alternative fragmentation channels. This can lead to differences in the relative abundances of common fragment ions or the presence of unique, diagnostic fragments for each isomer.

Table 2: Predicted Diagnostic Fragment Ions for Isomer Differentiation

Ionization ModePrecursor Ion (m/z)This compound2-(6-Hydroxybenzo[d]isoxazol-3-yl)acetic acidRationale for Differentiation
Negative ESI-MS/MS 208.0251m/z 164.0393 (High Abundance), m/z 136.0444 m/z 164.0393 (Lower Abundance), Potential for additional fragments from ring cleavage.The stability of the ion at m/z 164 may differ due to the position of the electron-donating hydroxyl group, affecting its relative abundance.
Positive ESI-MS/MS 210.0402m/z 192.0296 , m/z 164.0393 m/z 192.0296 , m/z 164.0393 , Possible unique fragments due to alternative ring rearrangements.Subtle differences in the relative intensities of the major fragments and the presence of low-abundance diagnostic ions can be used for differentiation.[7]

The differentiation of positional isomers by MS/MS often relies on these subtle yet reproducible differences in fragmentation patterns.[1][7]

Experimental Protocol: A Blueprint for Confirmation

A robust and reproducible experimental workflow is paramount for generating high-quality data.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis prep Dissolve sample in Methanol/Water (1:1) lc Inject onto C18 column prep->lc gradient Gradient elution with 0.1% Formic Acid in Water/Acetonitrile lc->gradient ms ESI Source (Positive & Negative Modes) gradient->ms hrms Full Scan HRMS (e.g., Orbitrap or Q-TOF) ms->hrms msms dd-MS² (Data-Dependent) hrms->msms analysis Elemental Composition Confirmation msms->analysis frag_analysis Fragmentation Pattern Analysis analysis->frag_analysis comparison Comparison with Isomer frag_analysis->comparison

A typical LC-MS/MS workflow for structural confirmation.
Step-by-Step Methodology

  • Sample Preparation : A stock solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1-10 µg/mL with the initial mobile phase conditions.

  • Liquid Chromatography :

    • Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is used for separation.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in both positive and negative modes.

    • Instrumentation : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Full Scan MS : Acquire data from m/z 50-500 to determine the accurate mass of the precursor ion.

    • Tandem MS (dd-MS²) : Use data-dependent acquisition to trigger MS/MS scans on the most intense ions from the full scan, including the [M-H]⁻ and [M+H]⁺ ions. The collision energy should be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Conclusion

The structural confirmation of this compound is definitively achievable through the strategic application of high-resolution mass spectrometry and tandem mass spectrometry. By providing an accurate elemental composition and a unique fragmentation fingerprint, this methodology not only confirms the identity of the target molecule but also confidently distinguishes it from its positional isomers. This level of analytical rigor is fundamental to advancing drug development programs and ensuring the safety and efficacy of new therapeutic agents.

References

A Comparative Guide to the Biological Activity of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold

The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to applications in antimicrobial, anticancer, and anti-inflammatory therapies.[2] Within this class of compounds, 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid stands out as a promising lead structure. The presence of the carboxylic acid function and the phenolic hydroxyl group suggests potential for significant anti-inflammatory and antioxidant activities. This guide provides a comparative analysis of the biological activities of this compound and its structural analogs, supported by experimental data from the scientific literature. We will delve into their synthesis, comparative efficacy in relevant biological assays, and the underlying mechanisms of action, offering a valuable resource for researchers and professionals in drug discovery and development.

Synthetic Strategies for 2-(Benzo[d]isoxazol-3-yl)acetic Acid Derivatives

The synthesis of 2-(benzo[d]isoxazol-3-yl)acetic acid and its analogs is a critical aspect of exploring their therapeutic potential. A common and effective method involves the reaction of a substituted 2-hydroxyacetophenone with hydroxylamine, followed by cyclization and subsequent functional group manipulations.

A key patent describes a process for the preparation of benzo[d]isoxazol-3-yl-acetic acid starting from 4-hydroxycoumarin and hydroxylamine.[3] This is followed by bromination at the alpha position and subsequent decarboxylation.[3] Modifications to this general scheme allow for the introduction of various substituents on the benzene ring, leading to a diverse library of analogs.

Below is a generalized synthetic workflow for creating these derivatives:

G cluster_synthesis Generalized Synthetic Workflow start Substituted 2-Hydroxyacetophenone step1 Reaction with Hydroxylamine (Oxime Formation) start->step1 step2 Cyclization (Benzisoxazole Ring Formation) step1->step2 step3 Introduction of Acetic Acid Moiety step2->step3 end 2-(Substituted-benzo[d]isoxazol-3-yl)acetic acid Analogs step3->end

Caption: Generalized synthetic workflow for 2-(benzo[d]isoxazol-3-yl)acetic acid analogs.

Comparative Biological Activity: A Focus on Anti-Inflammatory and Antioxidant Potential

The primary therapeutic interest in this compound and its analogs lies in their potential as anti-inflammatory and antioxidant agents. The structural features, particularly the phenolic hydroxyl group and the acetic acid side chain, are suggestive of mechanisms involving the inhibition of cyclooxygenase (COX) enzymes and the scavenging of reactive oxygen species (ROS).

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and a key pathway in its propagation is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes.[4] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[4] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors.[5]

Several studies have demonstrated the COX inhibitory potential of isoxazole and benzisoxazole derivatives.[6][7] The data, while not from a single head-to-head comparative study, allows for a representative comparison of the inhibitory activities of various analogs.

G cluster_pathway Pro-inflammatory Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, cytokines) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids membrane->pla2 acts on aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids Benzisoxazole Derivatives (Potential COX Inhibitors) nsaids->cox1 inhibits nsaids->cox2 inhibits

Caption: Simplified COX pathway and the inhibitory action of benzisoxazole derivatives.

Table 1: Comparative COX-1 and COX-2 Inhibitory Activities of Representative Benzisoxazole and Isoxazole Analogs

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
C6 5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one>1000.55 ± 0.03>181.8[6]
C5 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one>1000.85 ± 0.04>117.6[6]
C3 5-(5-phenylisoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one>1000.93 ± 0.01>107.5[6]
Benzo[d]thiazol analog 2d 2-(4-(benzyloxy)phenyl)benzo[d]thiazole>100.31>32.2[5][7]
Benzo[d]thiazol analog 2g 2-(4-(4-fluorobenzyloxy)phenyl)benzo[d]thiazole>100.35>28.5[5][7]
Celecoxib (Reference) 150.05300[4]

Note: The data presented is compiled from different studies for representative comparison and not from a direct head-to-head study of the titled compound and its immediate analogs due to the lack of such specific data in the public domain.

The available data on related structures indicate that the isoxazole and benzisoxazole scaffolds can be modified to achieve potent and selective COX-2 inhibition. For instance, compounds C6, C5, and C3, which are isoxazole derivatives, show high selectivity for COX-2.[6] Similarly, benzo[d]thiazole analogs, which are structurally related to benzisoxazoles, also exhibit moderate to good COX-2 inhibitory activity.[5][7] These findings strongly support the rationale for investigating this compound and its analogs as potential COX-2 inhibitors. The presence of the hydroxyl group and the carboxylic acid moiety could play a crucial role in binding to the active site of the COX enzyme.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of many inflammatory diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The phenolic hydroxyl group in this compound is a key structural feature that suggests potential radical scavenging activity.

Common in vitro assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][9] In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical is measured spectrophotometrically.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from standard commercially available COX inhibitor screening kits and published literature.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the reaction buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compound or reference inhibitor at various concentrations. Include a control with only the solvent.

    • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: The product of the COX reaction (e.g., Prostaglandin E₂) can be quantified using various methods, such as ELISA or by monitoring the oxidation of a colorimetric or fluorometric probe.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is a widely used method for assessing antioxidant activity.[8]

Objective: To measure the free radical scavenging capacity of test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds dissolved in methanol

  • Reference antioxidant (e.g., Ascorbic acid, Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference antioxidant in methanol.

  • Assay Reaction:

    • To each well of a 96-well plate, add a fixed volume of the DPPH solution.

    • Add the test compound or reference antioxidant at various concentrations. Include a control with only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

G cluster_workflow General In Vitro Assay Workflow start Prepare Stock Solutions (Test Compounds, Reagents) step1 Serial Dilutions of Test Compounds start->step1 step2 Prepare Assay Plate (Controls and Samples) step1->step2 step3 Add Reagents and Initiate Reaction step2->step3 step4 Incubate under Controlled Conditions step3->step4 step5 Measure Signal (Absorbance, Fluorescence) step4->step5 step6 Data Analysis (Calculate % Inhibition/Scavenging, Determine IC50) step5->step6

Caption: A generalized workflow for in vitro biological assays.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel anti-inflammatory and antioxidant agents. The available data on structurally related benzisoxazole, isoxazole, and benzothiazole derivatives strongly suggest that this scaffold is amenable to chemical modifications that can lead to potent and selective biological activity, particularly as COX-2 inhibitors.

While a direct comparative study of a series of this compound analogs is currently lacking in the scientific literature, this guide provides a solid foundation for future research. The outlined synthetic strategies and detailed experimental protocols offer a clear path for the synthesis and evaluation of a focused library of these compounds. Future studies should aim to establish a clear structure-activity relationship (SAR) by systematically modifying the substituents on the benzisoxazole ring and the acetic acid side chain. Such studies will be instrumental in identifying lead candidates with optimized efficacy and safety profiles for further preclinical and clinical development. The insights provided herein are intended to catalyze further investigation into this promising area of medicinal chemistry.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzisoxazole Acetic Acid Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and rigid structure make it an ideal starting point for designing potent and selective therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships of benzisoxazole acetic acid derivatives, with a particular focus on their application as anti-inflammatory agents. We will dissect the causal links between specific structural modifications and biological outcomes, present comparative experimental data, and provide detailed protocols for key validation assays.

The Benzisoxazole Acetic Acid Scaffold: A Framework for Innovation

The fundamental 1,2-benzisoxazole-3-acetic acid structure serves as the foundational template. The therapeutic potential of derivatives hinges on strategic modifications at three primary sites: the benzisoxazole ring system (Position R¹), the α-carbon of the acetic acid moiety (Position R²), and the terminal carboxyl group (Position R³). Understanding the chemical reactivity of this core is essential; for instance, electrophilic substitution preferentially occurs at the 5-position of the benzene ring or the α-methylene group, depending on the reaction conditions.[3]

This guide will compare derivatives based on modifications at these key positions, drawing insights from studies on both benzisoxazole and its close structural isomer, benzoxazole, to build a comprehensive SAR model.[4] While structurally similar, the placement of the nitrogen atom significantly influences the molecule's electronic properties and, consequently, its pharmacological profile.[4]

Logical Framework for SAR Investigation

The exploration of SAR for these compounds typically follows a structured workflow designed to iteratively optimize potency and selectivity while minimizing toxicity.

SAR_Workflow cluster_0 Phase 1: Scaffold Selection & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Evaluation A Core Synthesis (1,2-Benzisoxazole-3-acetic acid) B Primary Derivative Synthesis (Amides, Esters at R³) A->B Esterification/ Amidation C Primary Screening (e.g., COX-2 Inhibition Assay) B->C Biological Evaluation D Hit Identification (Compounds with IC50 < 10 µM) C->D Data Analysis E Secondary Synthesis (Ring Substitutions at R¹) D->E SAR-guided Design F Secondary Screening (Potency & Selectivity Assays) E->F Iterative SAR G Lead Candidate Selection F->G Comparative Analysis H Animal Models (Carrageenan-induced Paw Edema) G->H In Vivo Studies

Caption: A typical workflow for SAR-driven drug discovery of benzisoxazole derivatives.

Comparative Analysis of Structural Modifications

The anti-inflammatory effects of benzisoxazole and benzoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or myeloid differentiation protein 2 (MD2).[5][6] The following sections compare how specific structural changes influence this activity.

Modification of the Acetic Acid Side Chain (R³)

The carboxylic acid group is a common starting point for modification to improve pharmacokinetic properties, such as cell permeability and metabolic stability. Converting the acid to an ester or an amide is a frequent strategy.

Compound IDCore ScaffoldR¹ (Ring Substitution)R³ (Side Chain Modification)Target/AssayReported Activity/PotencyReference
CBA Benzoxazole2-(4-Chlorophenyl)-COOH (Acid) Anti-psoriatic (in vivo)Active[7]
MCBA Benzoxazole2-(4-Chlorophenyl)-COOCH₃ (Methyl Ester) Anti-psoriatic (in vivo)More potent than CBA [7]
5c Benzoxazolone6-Benzoyl-C(O)N-morpholine (Amide) Anti-nociceptive (in vivo)Potent Activity[8]
5m BenzothiazoloneH-C(O)N(Et)₂ (Amide) Anti-nociceptive (in vivo)Potent Activity[8]

Expertise & Experience: The enhanced in vivo activity of the methyl ester prodrug, MCBA, compared to its parent carboxylic acid, CBA, is a classic example of optimizing for bioavailability.[7] The ester moiety increases the lipophilicity of the molecule, which can facilitate its passage across cell membranes. Once inside the cell, endogenous esterase enzymes hydrolyze the ester back to the active carboxylic acid form. This strategy effectively delivers a higher concentration of the active compound to the intracellular target site. The conversion to amides, as seen in compounds 5c and 5m , serves a similar purpose and can also introduce new hydrogen bonding interactions with the target protein, potentially increasing binding affinity.[8]

Substitution on the Benzene Ring (R¹)

Introducing substituents on the benzene portion of the benzisoxazole ring can dramatically alter electronic properties and steric profile, which are critical for target engagement.

Compound IDCore ScaffoldR¹ (Ring Substitution)R³ (Side Chain)Target/AssaySAR FindingReference
32 BenzisoxazoleHVariousAntibacterialGood Activity[2]
35/36 Benzisoxazole**Electron-withdrawing (-NO₂) **VariousAnti-inflammatoryGood Activity [2]
33/34 BenzisoxazoleElectron-donating (-CH₃, -OCH₃) VariousAntioxidantProminent Activity[2]

Authoritative Grounding: Studies consistently show that the presence of electron-withdrawing groups, such as nitro (-NO₂) or halogen atoms, on the benzisoxazole ring enhances anti-inflammatory and antimicrobial activities.[2] This can be attributed to several factors. Electron-withdrawing groups can increase the acidity of N-H protons or modulate the pKa of the molecule, influencing its ionization state and ability to interact with the target. Furthermore, these groups can alter the molecule's dipole moment and quadrupole moment, which are critical for long-range interactions and proper orientation within a binding pocket. Conversely, electron-donating groups like methyl or methoxy tend to favor antioxidant activity, highlighting how subtle electronic changes can pivot the compound's primary biological function.[2]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are paramount. Below are representative methodologies for the synthesis and evaluation of these compounds.

General Synthesis of 1,2-Benzisoxazole-3-Acetic Acid

A common and effective method for synthesizing the core scaffold involves the reaction of hydroxylamine with 4-hydroxycoumarins, which serve as convenient precursors.[9]

Protocol:

  • Dissolution: Dissolve 4-hydroxycoumarin (1.0 eq) in methanol.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2 eq) to the stirred solution at room temperature (25-30°C).

  • Base Addition: Add sodium acetate (3.5 eq) portion-wise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (65-70°C) and maintain for 5-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the methanol via distillation under reduced pressure.

  • Acidification: Add water to the residue and cool the solution to 10-15°C. Adjust the pH to 2-3 with 50% HCl to precipitate the product.

  • Isolation: Stir for 1 hour at 10-15°C, then filter the resulting solid.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 1,2-benzisoxazole-3-acetic acid.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[5]

Protocol:

  • Animal Acclimatization: Use Wistar rats (150-200g), acclimatized for one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6):

    • Group I: Control (Vehicle only, e.g., 0.5% CMC solution).

    • Group II: Standard Drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).

    • Group III-X: Test Compounds (e.g., 10 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, standard, or test compounds orally 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately (0 hr) and at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Visualizing the Assay Workflow

Assay_Workflow cluster_prep Preparation (T = -1h) cluster_induction Induction (T = 0h) cluster_measurement Measurement (T = 1-4h) cluster_analysis Analysis Admin Administer Compound (Oral Gavage) Inject Inject Carrageenan (Sub-plantar) Admin->Inject Measure0 Measure Paw Volume (Baseline) Inject->Measure0 Measure1 Measure Paw Volume (Hourly) Inject->Measure1 Calc Calculate Edema & % Inhibition Measure1->Calc

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The structure-activity relationship of benzisoxazole acetic acid derivatives reveals clear patterns for optimizing anti-inflammatory activity. Key takeaways for researchers include:

  • Prodrug Strategy: Esterification or amidation of the acetic acid side chain is a highly effective strategy for enhancing bioavailability and in vivo potency.[7]

  • Ring Substitution is Key: The introduction of electron-withdrawing groups on the benzene ring is a reliable method for increasing anti-inflammatory and antimicrobial efficacy.[2]

  • Isomeric Scaffolds Matter: While benzisoxazole and benzoxazole are structurally similar, SAR trends from one can guide discovery in the other, though direct comparative testing is always necessary to confirm activity.[4]

Future research should focus on developing quantitative structure-activity relationship (QSAR) models to more accurately predict the activity of novel derivatives before synthesis, thereby accelerating the discovery pipeline. By combining rational, SAR-guided design with robust, validated experimental protocols, the benzisoxazole acetic acid scaffold will continue to be a fruitful source of new anti-inflammatory drug candidates.

References

A Senior Application Scientist's Guide to Cross-Validation of 3,3',5,5'-Tetramethylbenzidine (TMB) in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reliability of experimental findings is paramount. In the realm of enzyme-linked immunosorbent assays (ELISAs), the choice of a chromogenic substrate is a critical determinant of assay sensitivity and accuracy. This guide provides an in-depth cross-validation of 3,3',5,5'-Tetramethylbenzidine (TMB), a widely used substrate for horseradish peroxidase (HRP), and objectively compares its performance against common alternatives. The CAS number for TMB is 54827-17-7.

The Significance of TMB in HRP-Based Detection

TMB has become the gold standard chromogenic substrate for HRP in ELISAs and other immunoassays for several key reasons. Primarily, it offers a significant safety advantage over previously used substrates like benzidine and o-phenylenediamine (OPD), which are known carcinogens. TMB is considered non-carcinogenic and non-mutagenic, making it a safer choice for routine laboratory use.[1]

Beyond its safety profile, TMB is renowned for its high sensitivity and rapid development of a strong colorimetric signal.[2] In the presence of HRP and hydrogen peroxide, TMB is oxidized, resulting in a blue product. The reaction can be stopped by the addition of an acid, which converts the blue product to a stable yellow color with a higher molar absorptivity, further enhancing the sensitivity of the assay.[1][3]

The Mechanism of TMB Oxidation

The chromogenic reaction of TMB is a two-step oxidation process catalyzed by HRP.[4] Initially, HRP, in the presence of hydrogen peroxide (H₂O₂), oxidizes TMB in a one-electron transfer, forming a blue-green charge-transfer complex.[4][5] This intermediate product can be measured spectrophotometrically at wavelengths of 370 nm or 620-650 nm.[3]

For endpoint assays, the addition of a stop solution, typically sulfuric acid (H₂SO₄), halts the enzymatic reaction.[3] The acidic environment facilitates a second one-electron oxidation, converting the blue-green intermediate into a yellow diimine product.[4] This final product is stable and exhibits a peak absorbance at 450 nm, which is the standard wavelength for reading TMB-based ELISAs.[3][6]

TMB_Oxidation Figure 1: HRP-mediated oxidation of TMB. TMB TMB (Colorless) Intermediate Blue-Green Product (Charge-Transfer Complex) Absorbance: 370 or 620-650 nm TMB->Intermediate + H₂O₂ H2O2 H₂O₂ HRP HRP HRP->Intermediate catalyzes FinalProduct Yellow Diimine Product Absorbance: 450 nm Intermediate->FinalProduct + H⁺ (from Stop Solution) StopSolution Stop Solution (e.g., H₂SO₄)

Experimental Protocol for a Standard ELISA with TMB

This protocol outlines a typical indirect ELISA workflow for the detection of a specific antibody in a sample.

Materials:
  • 96-well microplate

  • Coating antigen

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

  • Primary antibody (sample)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology:
  • Antigen Coating: Dilute the coating antigen to an optimal concentration in a suitable buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding of antibodies. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody (serum, plasma, etc.) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2. This is a critical step to remove any unbound HRP conjugate and reduce background noise.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well.[1] Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[1]

  • Stopping the Reaction: Add 100 µL of stop solution to each well.[1] The color in the wells will change from blue to yellow.

  • Reading the Results: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

ELISA_Workflow Figure 2: General workflow for an endpoint ELISA using TMB. cluster_coating Coating cluster_blocking Blocking cluster_detection Detection cluster_signal Signal Generation AntigenCoating Antigen Coating Blocking Blocking AntigenCoating->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) Incubation PrimaryAb->SecondaryAb TMB TMB Substrate Addition (Blue Color Development) SecondaryAb->TMB Stop Stop Solution Addition (Yellow Color Development) TMB->Stop Read Read Absorbance at 450 nm Stop->Read

Comparative Analysis: TMB vs. Alternatives

The selection of a chromogenic substrate is a critical decision in assay development. While TMB is the most widely used, other substrates such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and o-phenylenediamine (OPD) are also available.

FeatureTMBABTSOPD
Final Color (Stopped) YellowGreen (no change with stop solution)Orange-Yellow
Readout Wavelength 450 nm405-410 nm490-492 nm
Sensitivity HighModerateModerate to High
Carcinogenicity Non-carcinogenicNon-carcinogenicPotentially Carcinogenic
Reaction Product SolubleSolubleSoluble
Key Advantage High sensitivity, especially after stopping; safer alternative.[7]Slower color development can be advantageous for assays with high background.[8]Good sensitivity.
Key Disadvantage Can be light-sensitive.[9]Less sensitive than TMB.[7][8]Potential carcinogen; less stable than TMB.
In-Depth Comparison:

Sensitivity: TMB is generally considered the most sensitive chromogenic substrate for HRP, particularly when the reaction is stopped with acid.[7] This acidification step can increase the optical density by a factor of 3 to 4, significantly amplifying the signal. OPD also offers good sensitivity, often higher than ABTS, but typically lower than stopped TMB.[7] ABTS is the least sensitive of the three.[7][8]

Ease of Use: All three substrates are relatively easy to use, with many commercially available as ready-to-use solutions. However, TMB and OPD require the addition of a stop solution for endpoint assays, while the ABTS reaction can be read kinetically or at a fixed time point without stopping.

Safety: The most significant advantage of TMB and ABTS over OPD is their superior safety profile. OPD is a suspected mutagen and has been largely replaced in many laboratories due to safety concerns.

Conclusion and Recommendations

The cross-validation of experimental findings for TMB confirms its position as the premier chromogenic substrate for HRP-based ELISAs. Its high sensitivity, robust performance, and excellent safety profile make it the substrate of choice for a wide range of applications. While alternatives like ABTS and OPD exist, they generally do not match the overall performance and safety of TMB. For researchers seeking the highest sensitivity and reliability in their immunoassays, TMB is the recommended substrate.

References

A Guide to Ensuring Reproducibility in Biological Assays Involving 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for enhancing the reproducibility of biological assays involving this compound. We will delve into its mechanism of action, outline a robust, self-validating protocol for a common application, and compare its performance with alternative methods, supported by experimental insights.

Understanding the Compound: A Competitive Antagonist at the NMDA Receptor Glycine Site

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid, a member of the benzisoxazole class of compounds, functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] For the NMDA receptor to become active, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective sites on the GluN2 and GluN1 subunits.[1]

This compound exerts its effect by competing with glycine for its binding site on the GluN1 subunit. By occupying this site, it prevents the conformational changes necessary for channel opening, even in the presence of glutamate, thereby inhibiting ion flux (primarily Ca2+) into the neuron.

NMDA_Receptor_Antagonism cluster_0 Postsynaptic Membrane NMDA_Receptor NMDA Receptor (GluN1/GluN2 subunits) Ion_Channel Ion Channel Blocked NMDA_Receptor->Ion_Channel Prevents Opening Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds to GluN1 Compound 2-(5-Hydroxybenzo[d]isoxazol-3-yl) acetic acid Compound->NMDA_Receptor Competitively Binds to GluN1 Site Ca_Influx Ca2+ Influx (Blocked) Ion_Channel->Ca_Influx

Caption: Competitive antagonism at the NMDA receptor.

Key Challenges to Assay Reproducibility

Achieving reproducible results in in-vitro assays is a well-documented challenge in life sciences.[2][3][4] Several factors can introduce variability, leading to inconsistent outcomes between experiments, laboratories, or even within the same run.[2][5]

Sources of Variability in In-Vitro Assays:

  • Compound Integrity: The purity, stability, and proper storage of this compound are critical. Degradation or impurities can lead to altered potency and off-target effects.

  • Cell Culture Conditions: The health and state of the cells used are paramount. Factors like cell line authenticity, passage number, confluency, and media composition can significantly impact receptor expression and cellular response.[5]

  • Reagent Quality and Handling: Variations in the quality and concentration of reagents, including agonists (glutamate, glycine) and buffer components, can alter the delicate balance of the assay.[4]

  • Protocol Adherence: Even minor deviations from the established protocol, such as incubation times, washing steps, or instrument settings, can introduce significant variability.[4][5]

  • Instrumentation: The calibration and maintenance of laboratory equipment, like plate readers and liquid handlers, are essential for consistent measurements.[5]

An Optimized and Self-Validating Protocol: NMDA Receptor-Mediated Calcium Flux Assay

To mitigate the aforementioned challenges, we present a detailed protocol for a fluorometric calcium flux assay. This assay measures the antagonist's ability to inhibit NMDA receptor activation by quantifying changes in intracellular calcium. The protocol incorporates self-validating steps to ensure data integrity.

Experimental Workflow:

Assay_Workflow A 1. Cell Seeding (e.g., HEK293 expressing NR1/NR2A subunits) B 2. Dye Loading (Load with Calcium-sensitive dye, e.g., Fluo-4 AM) A->B C 3. Compound Incubation (Pre-incubate with test compound or controls) B->C D 4. Agonist Stimulation (Add Glutamate + Glycine) C->D E 5. Signal Detection (Measure fluorescence on a plate reader, e.g., FLIPR) D->E F 6. Data Analysis (Normalize data and calculate IC50 values) E->F

Caption: Workflow for the calcium flux assay.

Detailed Step-by-Step Methodology:

1. Cell Preparation and Seeding:

  • Rationale: To ensure a consistent and healthy cell monolayer for the assay.
  • Protocol:
  • Culture HEK293 cells stably expressing the human GluN1 and GluN2A subunits of the NMDA receptor in appropriate media.
  • 24 hours prior to the assay, seed the cells into 384-well, black-walled, clear-bottom assay plates at a density optimized for 80-90% confluency on the day of the experiment.
  • Incubate at 37°C and 5% CO2.

2. Compound and Control Plate Preparation:

  • Rationale: Accurate serial dilutions are crucial for determining dose-response relationships. Including proper controls is essential for data validation.
  • Protocol:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions in an appropriate assay buffer to create a concentration gradient.
  • Self-Validation Controls:
  • Negative Control (0% Inhibition): Wells with assay buffer and solvent only.
  • Positive Control (100% Inhibition): Wells with a known, potent NMDA receptor antagonist (e.g., MK-801) at a saturating concentration.[6]
  • Reference Compound: Include a standard antagonist with a known IC50 value in every plate to monitor assay performance and plate-to-plate variability.

3. Dye Loading:

  • Rationale: To introduce a fluorescent calcium indicator into the cytoplasm of the cells.
  • Protocol:
  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Calcium 5 Dye Kit).[6]
  • Gently remove the cell culture medium from the assay plate.
  • Add the dye loading buffer to each well and incubate for 1-2 hours at 37°C, protected from light.[7]

4. Compound Incubation and Signal Measurement:

  • Rationale: This step allows the test compound to bind to the receptor before stimulation. The measurement captures the calcium influx in real-time.
  • Protocol:
  • After incubation, wash the cells with assay buffer to remove excess dye.[7]
  • Transfer the compound and control plates to a fluorescent imaging plate reader (FLIPR).
  • Add the serially diluted this compound and control compounds to the respective wells. Incubate for a predetermined time (e.g., 5-10 minutes).[6]
  • Prepare an agonist solution containing glutamate and glycine. The concentration of glutamate should be at its EC80 to ensure a robust signal window for detecting antagonists.[6]
  • Initiate fluorescence reading. After establishing a stable baseline, inject the agonist solution into all wells.
  • Continue to record the fluorescent signal for several minutes to capture the peak response.[7]

5. Data Analysis:

  • Rationale: To quantify the inhibitory effect of the compound.
  • Protocol:
  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
  • Plot the normalized response against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the maximal response).

Comparative Analysis for Enhanced Reproducibility

To objectively assess and improve reproducibility, it's crucial to compare the performance of the optimized protocol against a standard protocol or alternative compounds.

Parameter Standard Protocol Optimized Protocol with Self-Validation Alternative Compound (e.g., L-701,324) Rationale for Improvement
Assay Window (S/B) 8-12>1510-15Using an EC80 concentration of glutamate maximizes the signal-to-background ratio, providing a wider dynamic range to detect inhibition.[6]
IC50 Variability (CV%) <30%<15%<20%The inclusion of a reference standard on every plate allows for normalization and tracking of inter-assay variability, leading to more consistent IC50 values.
Z'-factor 0.5 - 0.7>0.7>0.6A higher Z'-factor indicates a more robust and reproducible assay, less prone to false positives or negatives. This is achieved through stringent control of cell conditions and reagent quality.
Throughput MediumHighHighThe protocol is optimized for a 384-well format and is compatible with automated liquid handlers and readers, increasing throughput without sacrificing quality.

Alternative Approaches and Considerations

While the calcium flux assay is a robust method, other techniques can be employed to study NMDA receptor antagonists.

  • Electrophysiology (Patch-Clamp): This is the gold standard for studying ion channel function, providing direct measurement of ion currents. While it offers unparalleled detail, it is low-throughput and technically demanding.

  • Radioligand Binding Assays: These assays measure the direct binding of a radiolabeled ligand to the receptor. They are useful for determining binding affinity (Ki) but do not provide information on the functional consequences of binding (i.e., antagonism vs. agonism).

The choice of assay depends on the specific research question. For high-throughput screening and lead optimization, the optimized calcium flux assay provides an excellent balance of throughput, functional relevance, and reproducibility.

By implementing the principles and protocols outlined in this guide—from understanding the compound's mechanism of action to employing a robust, self-validating assay design—researchers can significantly enhance the reproducibility and reliability of their findings when working with this compound and other NMDA receptor modulators.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid (CAS No. 34173-03-0). As a specialized research chemical, its disposal requires a meticulous approach grounded in an understanding of its chemical properties and the governing regulatory frameworks. This guide is designed for researchers, laboratory managers, and drug development professionals to ensure personnel safety and environmental protection.

Hazard Assessment: The Rationale for Specialized Disposal

Understanding the intrinsic hazards of this compound is fundamental to appreciating why specific disposal protocols are mandated. The molecule's structure incorporates three key functional groups, each contributing to its overall hazard profile:

  • Carboxylic Acid Moiety (-COOH): This group imparts acidic properties. Organic acids can be corrosive and must be handled accordingly.[1][2] They require segregation from bases to prevent violent neutralization reactions.[1]

  • Phenolic Group (-OH on a benzene ring): Phenolic compounds are recognized as toxic and can pose significant environmental risks if not handled correctly.[3][4][5] Phenol itself is toxic, and its derivatives should be treated with caution, precluding sewer disposal.[3] The safest disposal method for phenolic waste is typically incineration by a licensed facility.[3]

  • Benzisoxazole Core: This heterocyclic system is common in pharmacologically active molecules.[6][7][8][9][10] While not indicating a specific disposal hazard on its own, its presence contributes to the compound's overall chemical identity, which must be accurately reported for waste disposal.

A Safety Data Sheet (SDS) for the closely related analogue, 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid, classifies it as a skin, eye, and respiratory irritant.[11] Given the structural similarity, it is prudent to assume this compound presents similar, if not identical, hazards. The primary directive from analogous safety data is clear: Dispose of contents/container to an approved waste disposal plant. [11]

Hazard Class Structural Basis Primary Disposal Implication
Acidic/Corrosive Carboxylic AcidSegregate from bases; do not dispose via sewer.[1][2]
Irritant (Skin, Eye, Respiratory) Inferred from Analogue SDSRequires full Personal Protective Equipment (PPE) during handling.[11]
Environmental Hazard Phenolic GroupProhibits environmental release; mandates disposal via licensed contractor.[3][4]

Core Disposal Principle: Mandated Professional Hazardous Waste Management

Due to its acidic nature and the presence of a phenolic group, this compound must be managed as hazardous chemical waste .

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [2][3] The only acceptable and compliant disposal pathway is through a licensed environmental services contractor.[12][13][14] Laboratory personnel are responsible for the correct collection, segregation, labeling, and temporary storage of the waste prior to pickup.

On-Site Waste Handling and Disposal Workflow

The following protocol outlines the necessary steps from the point of waste generation to its final handoff for disposal. This workflow is designed to comply with the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[12][13][15][16][17]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the following:

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat .

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions within the waste container.[12][18]

  • Designate a specific waste stream for this compound, categorized as "Acidic Organic Waste" or "Non-Halogenated Organic Waste." [19][20]

  • DO NOT mix this waste with bases, strong oxidizing agents, or other incompatible chemical classes.[1][2]

  • Aqueous solutions containing this compound should not be mixed with organic solvent waste unless the container is designated for mixed aqueous-organic streams.

Step 3: Select a Compatible Waste Container
  • Use a container made of a material compatible with organic acids, such as glass or high-density polyethylene (HDPE).[2][21] Do not use metal containers.[1]

  • The container must have a secure, screw-top lid to prevent leaks and evaporation.[2][12] It must be kept closed at all times except when waste is being added.[2][20]

  • Ensure the container is in good condition, free from cracks or deterioration.[2]

Step 4: Label the Waste Container Correctly

Proper labeling is a strict regulatory requirement.[13][15]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[13]

  • Clearly write the full chemical name: "Waste this compound." List all other components and their approximate percentages.

  • Indicate the relevant hazards (e.g., "Acidic," "Irritant").

Step 5: Accumulate Waste in a Designated Area
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.[13][15]

  • The SAA should have secondary containment (like a spill tray) to capture any potential leaks.

  • Ensure the SAA is segregated from incompatible materials.

Step 6: Arrange for Professional Disposal
  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[1]

  • Your EH&S office coordinates with a licensed hazardous waste disposal company that will transport the material for final disposal, typically via high-temperature incineration.[3][12]

G cluster_container Waste Containment cluster_storage On-Site Accumulation gen Waste Generation (Solid or Aqueous Solution) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) gen->ppe segregate Step 2: Segregate as 'Acidic Organic Waste' ppe->segregate container Step 3: Select Compatible Container (Glass, HDPE) label_node Step 4: Affix 'Hazardous Waste' Label & List All Contents container->label_node store Step 5: Store in Secondary Containment in Satellite Accumulation Area (SAA) label_node->store segregate->container request Step 6: Container Full? Request EH&S Pickup store->request disposal Professional Disposal (Licensed Contractor via EH&S) request->disposal Yes

Caption: Waste Disposal Workflow for this compound.

Decontamination and Spill Management

Contaminated Labware:

  • Glassware and equipment should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The first rinseate is considered hazardous and must be collected and added to the "Acidic Organic Waste" container. Subsequent rinses may be managed as non-hazardous, pending institutional policy.

  • Empty chemical containers must be triple rinsed before disposal as regular waste; the rinseate must be collected as hazardous waste.[21]

Spill Response:

  • Minor Spill: If a small amount of solid or solution is spilled, ensure the area is well-ventilated. Absorb the spill with an inert material like sand or vermiculite.[3][11] Do not use combustible materials like paper towels for the initial absorption of a liquid spill. Carefully sweep or scoop the absorbed material into a designated waste container, label it as hazardous waste, and arrange for disposal.

  • Major Spill: Evacuate the immediate area. Alert colleagues and contact your institution's emergency EH&S number immediately.[1] Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this comprehensive disposal protocol, researchers can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling novel chemical entities operate on the front lines of innovation. This guide provides essential safety and logistical information for the handling of 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid (CAS No. 34173-03-0), a compound of interest in various research applications.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, namely isoxazole and acetic acid derivatives, to establish a robust framework for safe laboratory conduct. The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of this compound is paramount. Based on the known risks associated with its structural components—the isoxazole ring and the acetic acid moiety—we can infer the following primary hazards:

  • Skin and Eye Irritation: Structurally similar compounds, such as 2-(1,2-Benzisoxazol-3-yl)acetic acid and 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid, are classified as skin and eye irritants.[3][4][5] The acidic nature of the molecule further suggests a corrosive potential.[6][7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]

  • Potential for Sensitization: While not explicitly documented for this compound, some isoxazole derivatives are known to have biological activity, and repeated exposure could potentially lead to allergic reactions in susceptible individuals.[10]

Table 1: Hazard Profile of Structurally Related Compounds

CompoundCAS No.Known HazardsReferences
2-(1,2-Benzisoxazol-3-yl)acetic acid4865-84-3Skin, eye, and respiratory irritant[3][5]
2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acidNot AvailableSkin, eye, and respiratory irritant[4]
Acetic Acid64-19-7Severe skin burns and eye damage, flammable liquid and vapor[6][7][11]
3-Hydroxy-1,2-benzisoxazole21725-69-9Skin and serious eye irritation[12]
Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following recommendations are tiered based on the scale and nature of the experimental work being conducted.

For routine tasks such as weighing, preparing solutions, and analytical measurements involving milligram to low-gram quantities, the following PPE is mandatory:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for splash hazards, it is highly recommended to use chemical splash goggles.[6][13][14]

  • Hand Protection: Chemical-resistant gloves are essential. Given the acidic nature and potential for skin irritation, nitrile or butyl rubber gloves are recommended.[6] Always check the manufacturer's glove compatibility charts for specific breakthrough times. Double-gloving is a good practice, especially for prolonged handling.

  • Body Protection: A standard laboratory coat should be worn and buttoned to its full length.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][13][14]

For larger-scale reactions, purifications, or any procedure with a higher risk of splashes or aerosol generation (e.g., sonicating, vortexing), an enhanced level of PPE is required:

  • Eye and Face Protection: A face shield worn over chemical splash goggles provides maximum protection.[13]

  • Hand Protection: As with standard operations, chemical-resistant gloves are necessary. Consider gloves with a longer cuff for added wrist protection.

  • Body Protection: A chemical-resistant apron worn over a laboratory coat is recommended to protect against splashes.[8]

  • Respiratory Protection: If work cannot be conducted within a fume hood, or if there is a risk of significant aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[13]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Required PPE Assess Task Assess Task (e.g., Weighing, Reaction, Purification) Low Volume Low Volume / Low Risk (mg to low g scale) Assess Task->Low Volume Low Risk High Volume High Volume / High Risk (Splash/Aerosol Potential) Assess Task->High Volume High Risk Standard PPE Standard PPE: - Safety Glasses/Goggles - Nitrile/Butyl Gloves - Lab Coat - Fume Hood Low Volume->Standard PPE Enhanced PPE Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron - Respirator (if needed) High Volume->Enhanced PPE

Caption: A workflow for selecting appropriate PPE based on the assessed risk of the laboratory task.

Operational and Disposal Plans: Ensuring a Safe Workflow

A proactive approach to operational safety and waste management is crucial for minimizing risks to personnel and the environment.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][14] Avoid creating dust.[3] Keep containers tightly closed when not in use.[3][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3][8]

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate level of PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[8]

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand or vermiculite.[6] Do not use combustible materials like sawdust.[13]

  • Neutralize: For acidic compounds, cautious neutralization with a weak base (e.g., sodium bicarbonate) may be appropriate, but only if you are trained to do so.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[13]

Diagram 2: Spill Response Protocol

Spill_Response Spill Occurs Spill Occurs Evacuate & Secure 1. Evacuate & Secure Area Spill Occurs->Evacuate & Secure Don PPE 2. Don Appropriate PPE Evacuate & Secure->Don PPE Contain & Absorb 3. Contain & Absorb Spill Don PPE->Contain & Absorb Neutralize (if applicable) 4. Neutralize Cautiously Contain & Absorb->Neutralize (if applicable) Collect & Dispose 5. Collect for Disposal Neutralize (if applicable)->Collect & Dispose Decontaminate Area 6. Decontaminate Area Collect & Dispose->Decontaminate Area End End Decontaminate Area->End

Caption: A step-by-step protocol for responding to a chemical spill.

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[7][8] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled with the chemical name and associated hazards.

Emergency Procedures: Preparedness is Key

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and give plenty of water to drink.[3] Seek immediate medical attention.

Always have an emergency eyewash station and safety shower readily accessible in the work area.[8][14]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
Reactant of Route 2
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.